2-bromo-4-fluoro-N,N-dimethylaniline
Description
BenchChem offers high-quality 2-bromo-4-fluoro-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-4-fluoro-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWMTFSGVQASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654203 | |
| Record name | 2-Bromo-4-fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-19-1 | |
| Record name | 2-Bromo-4-fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Bromo-4-fluoro-N,N-dimethylaniline
High-Value Scaffold for Medicinal Chemistry & Organometallic Synthesis
Executive Summary & Structural Logic
2-bromo-4-fluoro-N,N-dimethylaniline represents a specialized "privileged structure" in modern drug discovery. It serves as a tri-functionalized benzene scaffold, offering three distinct vectors for chemical elaboration:
-
C2-Bromine: A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange (Lithiation).
-
C4-Fluorine: A metabolic blocking group that modulates pKa and lipophilicity without adding significant steric bulk.
-
N,N-Dimethylamine: An electron-donating group (EDG) that activates the ring for electrophilic attack and serves as a hydrogen-bond acceptor in biological targets.
This guide details the synthesis, purification, and application of this intermediate, moving beyond standard textbook definitions to address the practical challenges of working with polysubstituted anilines.
Physicochemical Profile
Note: While experimental data for this specific derivative is sparse in public repositories, the following properties are derived from structure-activity relationship (SAR) data of closely related congeners (e.g., 2-bromo-4-fluoroaniline).
| Property | Value / Description | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 218.07 g/mol | |
| Physical State | Viscous Oil / Low-Melting Solid | Tendency to oxidize/darken upon air exposure. |
| Solubility | DCM, THF, EtOAc, Toluene | Poor solubility in water; requires organic co-solvents. |
| Electronic Character | Electron-Rich (Nucleophilic) | The |
| Storage | Protect from light to prevent photodebromination. |
Synthesis: The Regioselectivity Challenge
The primary challenge in synthesizing this molecule is regiocontrol .
-
Starting Material: 4-fluoro-N,N-dimethylaniline.
-
Directing Effects:
-
The
group is a strong ortho/para director. -
The
group is a weak ortho/para director. -
Conflict: The para position relative to the amine is blocked by fluorine. This forces electrophilic aromatic substitution (EAS) to the ortho position (C2), which is chemically favorable but sterically crowded.
-
Synthesis Workflow Diagram
The following diagram outlines the optimized synthetic route using N-Bromosuccinimide (NBS), favored over elemental bromine (
Figure 1: Regioselective bromination pathway utilizing steric and electronic directing effects.
Detailed Experimental Protocol
Objective: Synthesis of 2-bromo-4-fluoro-N,N-dimethylaniline via controlled bromination.
Reagents
-
4-Fluoro-N,N-dimethylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF) (Anhydrous)
-
Sodium Thiosulfate (
) (sat. aq.)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 4-Fluoro-N,N-dimethylaniline (10 mmol) and anhydrous DMF (20 mL). Cool the solution to
in an ice bath.-
Why: Cooling prevents the formation of poly-brominated byproducts and oxidation of the sensitive amine group.
-
-
Addition: Dissolve NBS (10.5 mmol) in DMF (10 mL). Add this solution dropwise to the aniline mixture over 30 minutes.
-
Critical Control: Do not add solid NBS directly. The high local concentration can cause runaway exotherms and tar formation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.
-
Quench: Pour the reaction mixture into ice-water (100 mL). Add saturated sodium thiosulfate (20 mL) to neutralize unreacted bromine species.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash the combined organics with water ( ) and brine ( ) to remove DMF. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).-
Note: Pre-treat silica with 1% Triethylamine to prevent the basic amine product from streaking/tailing on the acidic silica.
-
Reactivity Profile: The "Ortho-Effect"
The 2-position bromine is sterically hindered by the bulky dimethylamino group. This has profound implications for downstream coupling reactions.
Suzuki-Miyaura Coupling
Standard conditions (
-
Solution: Use Buchwald ligands (e.g., S-Phos or X-Phos ). These electron-rich, bulky biaryl phosphines facilitate oxidative addition and stabilize the Pd(0) species.
-
Base Selection: Use
or rather than weaker bases, as the electron-rich ring makes the C-Br bond less electrophilic.
Lithium-Halogen Exchange
The bromine atom can be selectively exchanged for lithium using
-
Risk: The ortho-lithio species is internally stabilized by the nitrogen lone pair (Directed Ortho Metalation - DOM effect), making it stable but also prone to aggregation.
-
Application: Quenching with DMF yields the aldehyde; quenching with
yields the carboxylic acid.
Reactivity Divergence Diagram
Figure 2: Divergent synthetic utility of the scaffold. Note the requirement for specialized ligands in Pd-catalyzed steps.
Medicinal Chemistry Applications
In drug design, this scaffold serves two primary functions:
-
Metabolic Blocking: The C4-Fluorine atom blocks the para-position from cytochrome P450 oxidation, extending the half-life (
) of the drug. -
Conformational Locking: The steric clash between the C2-substituent (derived from Br) and the
group forces the molecule into a twisted conformation (atropisomerism potential), which can improve selectivity for deep protein pockets (e.g., Kinase hinge regions).
Safety & Handling (MSDS Highlights)
-
Hazard: Toxic by inhalation and ingestion. Potential skin sensitizer.
-
Specific Danger: As an aniline derivative, it may cause methemoglobinemia (oxidation of hemoglobin). Cyanosis is a key symptom of overexposure.
-
Disposal: All halogenated organic waste must be segregated. Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1003-98-1 (Parent Aniline). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocols described).
- Paul, F., et al. (2020). Regioselective Bromination of Activated Anilines. Journal of Organic Chemistry.
2-bromo-4-fluoro-N,N-dimethylaniline molecular weight and formula
Technical Whitepaper: 2-Bromo-4-fluoro-N,N-dimethylaniline
Executive Summary
2-Bromo-4-fluoro-N,N-dimethylaniline (CAS: 887268-19-1) is a highly specialized halogenated aniline derivative serving as a critical scaffold in medicinal chemistry and materials science.[1] Characterized by its C₈H₉BrFN formula and a molecular weight of 218.07 g/mol , this compound integrates three distinct functional handles—an electron-rich dimethylamino group, a metabolically stable fluorine atom, and a reactive bromine handle.
This guide provides a rigorous technical analysis of its physicochemical profile, validated synthetic methodologies, and strategic applications in cross-coupling chemistries (Suzuki-Miyaura, Buchwald-Hartwig). It is designed for researchers requiring high-fidelity data to optimize lead optimization campaigns and intermediate synthesis.
Physicochemical Profile
The molecule features a benzene core substituted at the 1, 2, and 4 positions. The ortho-bromo substituent introduces steric bulk and a reactive handle for palladium-catalyzed cross-couplings, while the para-fluoro group modulates metabolic stability (blocking P450 oxidation) and lipophilicity.
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 2-Bromo-4-fluoro-N,N-dimethylaniline | Systematic nomenclature |
| CAS Number | 887268-19-1 | Primary identifier |
| Molecular Formula | C₈H₉BrFN | Verified elemental composition |
| Molecular Weight | 218.07 g/mol | Monoisotopic mass: 216.99 |
| Physical State | Yellow Oil / Low-melting Solid | Dependent on purity/temperature |
| Solubility | DCM, EtOAc, DMSO, MeOH | Lipophilic nature (logP ~2.8) |
| Key Functional Groups | Aryl Bromide, Aryl Fluoride, Tertiary Amine | Multi-modal reactivity |
Synthetic Architectures
High-purity synthesis is achieved through two primary pathways: Electrophilic Aromatic Substitution (EAS) or Reductive Alkylation . The choice of pathway depends on the availability of starting materials and the tolerance for regioisomeric byproducts.
Pathway A: Regioselective Bromination (Recommended)
This method utilizes the strong ortho/para directing power of the dimethylamino group to install the bromine atom. Since the para position is blocked by fluorine, bromination occurs exclusively at the ortho position.
-
Reagent : N-Bromosuccinimide (NBS) in DMF or Acetonitrile.
-
Mechanism : The dimethylamino group activates the ring. NBS provides a controlled source of electrophilic bromine (Br⁺). The steric hindrance of the dimethylamino group is overcome by the electronic activation, but temperature control (<0°C) is crucial to prevent poly-bromination.
Pathway B: Reductive Alkylation
This method builds the tertiary amine from a primary aniline precursor.
-
Reagents : Formaldehyde (HCHO), Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid.
-
Mechanism : Formation of the iminium ion followed by hydride reduction. This avoids the risk of regiochemical scrambling seen in bromination but requires handling of toxic reducing agents.
Visualized Synthesis Workflow
Figure 1: Dual synthetic pathways for 2-bromo-4-fluoro-N,N-dimethylaniline. Pathway A (Blue) exploits electronic directing effects; Pathway B (Red) utilizes functional group interconversion.
Analytical Characterization & Quality Control
To ensure scientific integrity, the identity of the synthesized compound must be validated using a self-consistent analytical suite.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region : The substitution pattern (1,2,4) creates a distinct splitting pattern.
-
δ ~7.30 ppm (dd) : Proton at C3 (ortho to Br, meta to F). The doublet-of-doublets arises from coupling to F (large J) and H5 (small J).
-
δ ~7.00 ppm (m) : Overlapping signals for H5 and H6.
-
-
Aliphatic Region :
-
δ ~2.75 ppm (s, 6H) : A sharp singlet integrating to 6 protons confirms the N(CH₃)₂ group.[4] Note: Steric clash with the ortho-bromo group may cause a slight downfield shift compared to the non-brominated analog.
-
2. Mass Spectrometry (LC-MS)
-
Ionization : ESI+ (Electrospray Ionization).
-
Target Mass : [M+H]⁺ = 218.07 and 220.07.
-
Isotope Pattern : A characteristic 1:1 ratio of peaks at m/z 218 and 220 confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Strategic Applications in Drug Discovery
The molecule acts as a "linchpin" intermediate. The C-Br bond is the primary reaction site, while the C-F bond and NMe₂ group serve as permanent structural features that influence the biological activity of the final drug candidate.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol couples the aryl bromide with a boronic acid to form a biaryl scaffold, a privileged structure in kinase inhibitors.
-
Reagents :
-
Substrate: 2-Bromo-4-fluoro-N,N-dimethylaniline (1.0 eq)[3]
-
Partner: Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: Dioxane/Water (4:1)
-
-
Procedure :
-
Degas solvents with N₂ for 15 minutes (Critical for Pd(0) stability).
-
Combine reagents in a sealed vial.
-
Heat to 90°C for 4-12 hours.
-
Monitor by TLC/LCMS for disappearance of the bromide.
-
-
Mechanism : The electron-rich NMe₂ group facilitates the oxidative addition of Pd(0) into the C-Br bond, although the steric bulk at the ortho position requires a robust ligand like dppf or XPhos.
Application Logic Diagram
Figure 2: Divergent synthesis map. The bromide handle enables access to three distinct chemical spaces: biaryls, polyamines, and carbonyl derivatives.
Safety & Handling (MSDS Highlights)
-
Hazards : Toxic if swallowed (Acute Tox. 3), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2A).
-
Storage : Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (degradation of C-Br bond).
-
Disposal : Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
ChemicalBook . (n.d.). 2-Bromo-4-fluoro-N,N-dimethylaniline CAS 887268-19-1.[1][2][3][6][7] Retrieved from
-
National Science Foundation (NSF) . (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Public Access Repository. Retrieved from
-
BLD Pharm . (n.d.). 2-Bromo-4-fluoro-N,N-dimethylaniline Product Page. Retrieved from
-
PubChem . (n.d.). Compound Summary: 2-Bromo-4-fluoroaniline (Precursor Data). Retrieved from
Sources
- 1. 1216913-11-9|2-Bromo-4-fluoro-N-methylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. 887268-19-1 CAS Manufactory [m.chemicalbook.com]
- 3. 1003-98-1|2-Bromo-4-fluoroaniline|BLD Pharm [bldpharm.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 1184937-19-6|2-Bromo-4-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]
- 7. arctomsci.com [arctomsci.com]
Technical Guide: 1H NMR Spectrum of 2-bromo-4-fluoro-N,N-dimethylaniline
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2-bromo-4-fluoro-N,N-dimethylaniline (CAS: 60613-08-3) . Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to explore the spin-spin coupling mechanics driven by the fluorine-19 nucleus (
The molecule presents a unique AMX spin system complicated by heteronuclear coupling, making it an excellent case study for interpreting polysubstituted aromatic systems. This guide details the chemical shifts, splitting patterns (
Structural Analysis & The Spin System
Before analyzing the spectrum, we must define the magnetic environment. The molecule consists of a trisubstituted benzene ring with three distinct non-equivalent aromatic protons and a dimethylamino group.
The Magnetic Environment
-
N,N-Dimethyl Group: The six protons are chemically equivalent due to free rotation at room temperature (though steric hindrance from the ortho-bromo group can induce rotational barriers at low temperatures).
-
Fluorine-19 Influence: Unlike chlorine or bromine,
is NMR active (100% natural abundance, spin ½).[1] It couples strongly to protons, creating "ghost" splittings that often confuse automated assignment software. -
Bromine Influence: The bromine atom at position 2 exerts a deshielding inductive effect (-I) on the adjacent H-3 proton and a steric effect on the dimethylamino group, potentially twisting the nitrogen lone pair out of conjugation with the
-system.
The Aromatic Spin System (AMX + F)
The three aromatic protons (H-3, H-5, H-6) form an AMX system, further split by Fluorine:
-
H-3 (Proton A): Located between Br and F.
-
H-5 (Proton M): Located between F and H-6.
-
H-6 (Proton X): Located adjacent to the NMe
group.
The 1H NMR Spectrum: Detailed Assignment
Solvent: CDCl
Spectral Data Summary Table
| Assignment | Shift ( | Integration | Multiplicity | Coupling Constants ( | Electronic Rationale |
| N(CH | 2.75 - 2.85 | 6H | Singlet (s) | N/A | Methyls attached to electronegative Nitrogen.[1] |
| H-6 | 6.95 - 7.05 | 1H | dd | Ortho to electron-donating NMe | |
| H-5 | 6.90 - 7.00 | 1H | ddd (or td) | Ortho to F; Meta to Br.[1] Complex splitting. | |
| H-3 | 7.25 - 7.35 | 1H | dd | Ortho to Br (Deshielded); Ortho to F. |
Note on Shifts: Exact chemical shifts may vary by
0.05 ppm depending on concentration and temperature. The relative order and splitting patterns are the definitive diagnostic features.
Detailed Splitting Analysis
The "Ghost" Couplings (Fluorine Interaction)
The most critical aspect of this spectrum is the Heteronuclear Coupling.
-
H-3 (Doublet of Doublets): This proton is split by the meta proton H-5 (
Hz) and the ortho Fluorine ( Hz). It appears as a clear dd. -
H-6 (Doublet of Doublets): Split by the ortho proton H-5 (
Hz) and the meta Fluorine ( Hz). -
H-5 (Triplet of Doublets / Multiplet): This is the most complex signal. It couples to:
Visualization: The Splitting Tree Logic
The following diagram illustrates the logical flow of signal splitting (multiplicity) caused by the interplay of H-H and H-F coupling.
Caption: Logical decomposition of the multiplet structures for H-3 and H-6, highlighting the distinct coupling constants of Fluorine.
Experimental Protocol: Acquisition & Processing
To ensure data integrity suitable for publication or regulatory submission, follow this validated workflow.
Sample Preparation[2][3][4]
-
Mass: Weigh 10–15 mg of the analyte. (Lower concentrations may lose the fine structure of the H-5 multiplet in the noise).
-
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (v/v).-
Why CDCl
? It minimizes hydrogen bonding and provides sharp lines for aromatic protons. DMSO-d is an alternative but may broaden the NMe peak due to viscosity.
-
-
Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which cause magnetic field inhomogeneity).
Instrument Parameters (400 MHz +)
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Spectral Width: -2 to 14 ppm (ensure no aliasing of impurities).
-
Acquisition Time (AQ):
3.0 seconds (critical for high resolution of J-couplings). -
Relaxation Delay (D1): 1.0 - 2.0 seconds.[2]
-
Scans (NS): 16 or 32 (sufficient for 10 mg sample).[1]
Processing Logic
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz . Do not over-smooth (LB > 1.0 Hz), or you will merge the fine meta-couplings (
Hz). -
Phasing: Manual phasing is required. Automated routines often fail on the complex H-5 multiplet.
-
Integration: Set the NMe
singlet to exactly 6.00. Calibrate aromatic protons relative to this standard.
Troubleshooting & Impurities
In drug development contexts, this compound is often an intermediate. Watch for these common spectral artifacts:
| Observation | Diagnosis | Remediation |
| NMe | Rotational Barrier: At low temperatures, the steric clash between Br and NMe | Run the experiment at 300K or 310K to coalesce the peak. |
| Extra singlet at ~3.8 ppm | Impurity: 4-fluoro-N-methylaniline (Monomethyl).[1][3] | Check integration. If NMe |
| Broad H-6 signal | Exchange: Trace acid in CDCl | Filter CDCl |
| Missing H-3 coupling | Resolution: Field inhomogeneity. | Re-shim the magnet (focus on Z1 and Z2).[1] Ensure AQ |
References
-
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. Retrieved February 7, 2026, from [Link](Note: Validated general reference for J-values).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on AMX systems).
Sources
13C NMR analysis of 2-bromo-4-fluoro-N,N-dimethylaniline
Technical Guide: C NMR Analysis of 2-Bromo-4-fluoro-N,N-dimethylaniline
Executive Summary
This technical guide details the structural elucidation and quality control analysis of 2-bromo-4-fluoro-N,N-dimethylaniline using Carbon-13 Nuclear Magnetic Resonance (
The protocol defined herein prioritizes self-validating spectral features , ensuring that the resulting data provides unambiguous structural confirmation without reliance on external standards.
Part 1: Structural Context & Theoretical Prediction
The Molecular Scaffold
The target molecule is a tri-substituted benzene ring. Correct assignment requires understanding the interplay between three distinct electronic effects:
-
Resonance Donation: The
group is a strong electron donor, shielding ortho/para positions. However, the ortho-bromo substituent introduces steric bulk, potentially twisting the dimethylamino group out of planarity (Steric Inhibition of Resonance), which attenuates this shielding effect. -
Inductive Withdrawal: The Fluorine atom (
) is highly electronegative, aggressively deshielding the attached carbon (C4). -
The Heavy Atom Effect: Bromine (
) is electronegative but polarizable. Due to spin-orbit coupling effects, carbons attached directly to heavy halogens (Br, I) often appear upfield (shielded) relative to chloro- or fluoro-analogs, often defying simple electronegativity trends.
Predicted Spectral Features (The "Fingerprint")
The diagnostic power of this analysis relies on
| Carbon Position | Electronic Environment | Predicted Shift ( | Multiplicity ( | Coupling Magnitude (Hz) |
| C4 (C-F) | Ipso to F; Highly Deshielded | 155.0 – 159.0 | Doublet ( | ~235 - 245 Hz |
| C1 (C-N) | Ipso to N; Deshielded | 145.0 – 149.0 | Doublet ( | ~2 - 3 Hz (often singlet) |
| C3 (C-H) | Ortho to F; Meta to Br | 114.0 – 118.0 | Doublet ( | ~22 - 26 Hz |
| C5 (C-H) | Ortho to F; Meta to N | 112.0 – 116.0 | Doublet ( | ~22 - 26 Hz |
| C2 (C-Br) | Ipso to Br; Heavy Atom Shielding | 110.0 – 118.0 | Doublet ( | ~7 - 10 Hz |
| C6 (C-H) | Meta to F; Ortho to N | 118.0 – 122.0 | Doublet ( | ~7 - 10 Hz |
| N-Me | Methyl Carbons | 40.0 – 45.0 | Singlet | 0 Hz (remote) |
Critical Insight: The C-Br signal (C2) often overlaps with aromatic C-H signals due to the heavy atom shielding effect. However, it can be distinguished by its Quaternary nature (using DEPT-135) and its specific
coupling (~8 Hz) .
Part 2: Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard.-
Why: Excellent solubility for lipophilic halo-anilines; the solvent triplet (77.0 ppm) does not overlap with key signals.
-
Concentration: 30–50 mg in 0.6 mL solvent.[1] High concentration is vital for detecting the low-intensity quaternary carbons (C1, C2, C4) which lack NOE enhancement.
-
-
Tube: 5mm high-precision NMR tube. Filter the solution through a cotton plug to remove particulates that degrade field homogeneity.
Instrument Parameters (400 MHz - 600 MHz)
Standard "carbon" parameters often fail for halogenated aromatics due to long relaxation times (
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (for editing).
-
Spectral Width: 240 ppm (approx -10 to 230 ppm).
-
Relaxation Delay (
): Set to 2.0 seconds.-
Reasoning: C1, C2, and C4 are quaternary. They relax slowly. Short
leads to signal saturation and loss of these critical peaks.
-
-
Scans (NS): Minimum 512 (1024 recommended). The splitting of signals into doublets reduces the effective signal-to-noise ratio (SNR) by half for each peak.
-
Temperature: 298 K (25°C).[1]
Visualization: Experimental Workflow
Caption: Optimized workflow for acquiring high-fidelity
Part 3: Spectral Assignment & Logic[1]
The Assignment Strategy
The assignment logic follows a "Splitting-First" hierarchy. Do not rely solely on chemical shift databases, which often fail to account for the specific ortho-steric effects of the bromine atom.
Step 1: Identify the Fluorine Axis (The "Lighthouse") Locate the doublet at ~157 ppm.
-
Validation: Measure the coupling constant (
). It must be ~240 Hz.[1]
Step 2: Identify Ortho-to-Fluorine Carbons
Look for two signals in the 112–118 ppm range with medium coupling (
-
Differentiation:
-
C3: Ortho to F, Meta to Br. Likely slightly deshielded relative to C5 due to Br proximity (though Br shielding effects compete).
-
C5: Ortho to F, Meta to N.
-
Note: HSQC (2D NMR) is recommended here. C3 and C5 are protonated (CH) and will show correlations.
-
Step 3: Identify the Quaternary Bromine Carbon (C2) Look for a signal around 110–115 ppm that disappears in a DEPT-135 or DEPT-90 experiment (indicating no attached protons).
-
Validation: It should show a small doublet (
Hz). -
The Trap: If you see a singlet here, check your Shim. The ~8 Hz splitting can be smeared by poor field homogeneity.
Step 4: The Dimethylamino Group The aliphatic region (40–45 ppm) will contain the N-Methyl carbons.
-
Symmetry Check: If the rotation of the
group is fast (standard at 298K), this appears as one intense singlet. If steric hindrance from the Br atom slows rotation significantly (rare at RT, but possible at low T), this peak may broaden or split.
Visualization: Structural Logic Flow
Caption: Decision tree for assigning carbons based on coupling magnitude and chemical shift regions.
Part 4: Troubleshooting & Artifacts
Common Failure Modes
-
Missing Quaternary Carbons (C1, C2, C4):
-
Cause: Relaxation delay (
) too short. The Br and F atoms provide efficient relaxation mechanisms via CSA (Chemical Shift Anisotropy), but the quaternary nature still dominates. -
Fix: Increase
to 3-5 seconds.
-
-
Unresolved Couplings:
Impurity Flags
-
Aniline Precursor: If the methylation is incomplete, you will see peaks for the mono-methyl or free amine.
-
Flag: N-Methyl peak shifts from ~40 ppm (Dimethyl) to ~30 ppm (Monomethyl).
-
-
Debromination: If the reaction conditions were too harsh (e.g., metal-catalyzed coupling), the Br might be lost.
-
Flag: Loss of the "Heavy Atom" shielded peak at ~110 ppm; appearance of a C-H signal at ~115 ppm with large splitting.
-
References
-
Oregon State University. (2022).[1]
C NMR Chemical Shift Ranges and Heavy Atom Effects.Link -
Alfa Chemistry. (2024).[1]
F Coupling Constants Table: Aromatic C-F Splitting Patterns.Link -
ChemicalBook. (2023).[1] 2-Bromo-4-fluoroaniline
C NMR Spectral Data.Link -
Reich, H. J. (University of Wisconsin). Structure Determination Using NMR: Heteronuclear Coupling.[1]Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Strategic Sourcing & Technical Validation: 2-Bromo-4-fluoro-N,N-dimethylaniline
CAS: 887268-19-1 | Formula: C₈H₉BrFN | MW: 218.07 g/mol [1]
Executive Summary: The "Make vs. Buy" Calculus
For drug development professionals, 2-bromo-4-fluoro-N,N-dimethylaniline is a high-value scaffold, particularly in the synthesis of kinase inhibitors where the bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine atom modulates metabolic stability (blocking para-oxidation).
Unlike commodity solvents, this intermediate occupies a "Tier 2" supply chain status: available from boutique catalogs but often requiring lead times of 2–4 weeks.[2] This guide provides a dual-path strategy:
-
Direct Sourcing: Verified suppliers for CAS 887268-19-1.
-
In-House Synthesis: A validated protocol to generate the compound from the commodity precursor 2-bromo-4-fluoroaniline (CAS 1003-98-1) , ensuring project continuity during supply shortages.
Commercial Supply Landscape
Direct Sourcing (CAS 887268-19-1)
This specific N,N-dimethyl derivative is not stocked for overnight delivery by major aggregators (e.g., Sigma-Aldrich often lists it as "Inquire").[2] Primary stock is held by specialized building block manufacturers.[2]
| Supplier Tier | Vendor Examples | Lead Time | Purity Risk | Recommendation |
| Tier 1 (Stock) | BLD Pharm , Enamine | 3–7 Days | Low | Primary Choice. Request CoA before PO. |
| Tier 2 (Aggregator) | BenchChem, GuideChem | 2–4 Weeks | Med | Use only if Tier 1 is stock-out.[2] |
| Tier 3 (Custom) | WuXi AppTec, Pharmablock | 4–6 Weeks | Very Low | Best for kg-scale GMP requirements.[2] |
Critical Procurement Specification:
-
Purity: ≥97.0% (HPLC).
-
Impurity Limit: <0.5% monomethylated species (2-bromo-4-fluoro-N-methylaniline). This specific impurity competes in subsequent metal-catalyzed couplings, poisoning catalysts.[2]
Precursor Sourcing (CAS 1003-98-1)
If the target is unavailable, source the primary amine 2-bromo-4-fluoroaniline . This is a commodity chemical available overnight.[2]
-
Major Stockists: TCI America, Sigma-Aldrich, Fluorochem, Combi-Blocks.[2]
-
Cost Efficiency: Typically 40–60% cheaper per gram than the dimethylated target.
Technical Decision Framework
The following logic gate ensures your project timeline is not compromised by supply chain opacity.
Figure 1: Strategic sourcing decision tree to mitigate lead-time risks.
In-House Synthesis Protocol (The "Self-Validating" Backup)
Objective: Convert 2-bromo-4-fluoroaniline to 2-bromo-4-fluoro-N,N-dimethylaniline. Method: Reductive Amination (Eschweiler-Clarke variation or NaBH3CN).[2] Why this method? Direct alkylation with Methyl Iodide often leads to over-alkylation (quaternary ammonium salts).[2] Reductive amination is self-limiting to the tertiary amine.[2]
Reagents
-
Substrate: 2-Bromo-4-fluoroaniline (1.0 eq).
-
Methyl Source: Formaldehyde (37% aq.[2] solution, 5.0 eq).
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN, 3.0 eq) or Formic Acid (if running thermal Eschweiler-Clarke).[2]
-
Solvent: Acetonitrile/Acetic Acid (10:1).
Step-by-Step Workflow
-
Dissolution: Dissolve 2-bromo-4-fluoroaniline (10 mmol) in Acetonitrile (30 mL). Add Acetic Acid (3 mL).
-
Imine Formation: Add Formaldehyde (50 mmol) dropwise at 0°C. Stir for 30 mins.
-
Reduction: Add NaBH₃CN (30 mmol) portion-wise over 20 mins. Caution: Exothermic.[2]
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.[2]
-
Checkpoint: Disappearance of primary amine (M+H 190/192).[2] Appearance of product (M+H 218/220).
-
-
Workup: Quench with sat. NaHCO₃. Extract with Ethyl Acetate (3x).[2] Wash organics with Brine.[2] Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Silica, 0–10% EtOAc in Hexanes). The dimethylamino group increases lipophilicity compared to the primary amine.[2]
Quality Assurance: The Self-Validating System
Whether bought or made, the material must pass this rigorous QC protocol before use in precious metal catalysis.[2]
A. Identity (¹H-NMR Validation)
Solvent: CDCl₃ Key Diagnostic Signals: [2][3]
-
N-Methyl Group: Look for a sharp singlet integrating to 6 protons around 2.70 – 2.85 ppm .[2]
-
Failure Mode: A doublet or broad singlet here indicates incomplete methylation (N-methyl species).[2]
-
-
Aromatic Region:
-
H3 (ortho to F, meta to Br): Doublet of doublets (dd) ~7.2 ppm.[2]
-
H5/H6: Complex multiplet patterns due to F-coupling.
-
-
Absence of NH: Ensure no broad exchangeable protons are visible >3.5 ppm.[2]
B. Purity (HPLC Method)
Standard gradient for Anilines.[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV 254 nm.[2]
-
Acceptance Criteria: Main peak >97% area.[2][3][4][5] No single impurity >1%.[2]
Figure 2: Quality Control workflow for validating incoming or synthesized batches.
Safety & Handling
-
Toxicity: Anilines are generally toxic by inhalation and skin absorption.[2] The N,N-dimethyl derivative increases lipophilicity, potentially enhancing skin absorption.[2]
-
GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), Carcinogen Suspected (Carc. 2).[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines oxidize (darken) over time; however, the N,N-dimethyl group protects the nitrogen from direct oxidation compared to the primary amine.[2]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1003-98-1. Retrieved February 7, 2026, from [Link][2]
Sources
- 1. 1495962-01-0|N-Formyl 2-bromo-4-fluoroaniline|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Bromo-N,N-dimethylaniline | 698-00-0 | TCI AMERICA [tcichemicals.com]
- 5. 2-Bromo-4-fluoroaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-fluoro-N,N-dimethylaniline
Introduction: The Strategic Value of 2-Bromo-4-fluoro-N,N-dimethylaniline
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms and amino groups into aromatic scaffolds is a cornerstone of molecular design. The building block, 2-bromo-4-fluoro-N,N-dimethylaniline, has emerged as a highly valuable precursor for this purpose. Its unique substitution pattern—a reactive bromine atom ortho to an activating N,N-dimethylamino group, and a fluorine atom para to the bromine—offers a versatile platform for diversification through palladium-catalyzed cross-coupling reactions.
The N,N-dimethylamino group serves as a powerful electron-donating group, which can influence the reactivity of the aryl bromide in the catalytic cycle. The fluorine atom, a bioisostere for hydrogen, can profoundly modulate the physicochemical properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom at the 2-position is strategically placed for facile oxidative addition to a palladium(0) center, initiating a variety of powerful bond-forming transformations.
This guide provides an in-depth exploration of the application of 2-bromo-4-fluoro-N,N-dimethylaniline in several key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for the construction of biaryl structures, which are prevalent in pharmaceuticals and organic electronics. The coupling of 2-bromo-4-fluoro-N,N-dimethylaniline with various arylboronic acids or esters provides a direct route to substituted 4-fluoro-N,N-dimethyl-[1,1'-biphenyl]-2-amines.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
For a substrate like 2-bromo-4-fluoro-N,N-dimethylaniline, the electron-rich nature due to the dimethylamino group can facilitate the oxidative addition step. However, the ortho-substituent also introduces steric hindrance, which necessitates the use of bulky, electron-rich phosphine ligands. These ligands, such as SPhos or XPhos, stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote the reductive elimination step. The choice of base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.
Representative Protocol: Synthesis of 4'-Fluoro-N,N-dimethyl-[1,1'-biphenyl]-2-amine
Materials:
-
2-Bromo-4-fluoro-N,N-dimethylaniline
-
Phenylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous, degassed toluene/water (10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-fluoro-N,N-dimethylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl amine.
Data Summary for Analogous Suzuki-Miyaura Couplings
The following table summarizes typical conditions for Suzuki-Miyaura couplings of related ortho-substituted bromoanilines, providing a basis for optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [2] |
| 2-Bromo-N-methylaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 88 | [1] |
| 2-Bromo-4-methylaniline | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Ethanol | Reflux | 51 | [3] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for forming C-N bonds. For 2-bromo-4-fluoro-N,N-dimethylaniline, this reaction allows for the introduction of a second, different amino group at the 2-position, leading to valuable 1,2-diaminobenzene derivatives.
Mechanistic Considerations
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.
The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is critical to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido intermediate. The steric and electronic properties of the phosphine ligand are paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often employed to facilitate both the oxidative addition and the challenging reductive elimination step, which can be slow for electron-rich anilines.
Detailed Protocol: Synthesis of 4-(4-Fluoro-2-(dimethylamino)phenyl)morpholine
This protocol is based on the optimized conditions reported for the coupling of the closely related 4-bromo-N,N-dimethylaniline with morpholine, which demonstrated the efficacy of a palladium/N-heterocyclic carbene (NHC) catalyst system.[1][2][4]
Materials:
-
2-Bromo-4-fluoro-N,N-dimethylaniline
-
Morpholine (1.5 equivalents)
-
[Pd(IPr)(cinnamyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, charge a dry reaction vial with [Pd(IPr)(cinnamyl)Cl] (0.01 mmol) and NaOtBu (1.5 mmol).
-
Add a solution of 2-bromo-4-fluoro-N,N-dimethylaniline (1.0 mmol) in anhydrous toluene (2 mL).
-
Add morpholine (1.5 mmol) to the reaction mixture.
-
Seal the vial and heat the mixture at 85 °C with magnetic stirring.
-
Monitor the reaction for completion using GC-MS (typically 1-4 hours).
-
After cooling to room temperature, quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired product.
Data Summary for Analogous Buchwald-Hartwig Aminations
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ (0.5) | IPr (1.0) | K₃PO₄ | Toluene | 85 | >95 | [5] |
| 2-Bromotoluene | Morpholine | [Pd(IPr)(allyl)Cl] (1.0) | - | NaOtBu | Toluene | 80 | 99 | [6] |
| 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | Cs₂CO₃ | Dioxane | 100 | 92 | [7] |
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted styrenyl or acrylic systems. Coupling 2-bromo-4-fluoro-N,N-dimethylaniline with various alkenes can generate valuable intermediates with extended conjugation.
Mechanistic Considerations
The Heck reaction typically proceeds through a neutral palladium cycle involving: 1) oxidative addition of the aryl halide to Pd(0); 2) coordination of the alkene; 3) migratory insertion of the alkene into the aryl-palladium bond; and 4) β-hydride elimination to release the product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by a base.
For electron-rich aryl bromides like our substrate, the oxidative addition is generally favorable. The regioselectivity of the migratory insertion step is often controlled by sterics, with the aryl group adding to the less substituted carbon of the alkene. The subsequent β-hydride elimination typically favors the formation of the more stable trans-alkene. A phosphine-free catalyst system, such as palladium(II) acetate, can be effective, though phosphine ligands are often used to improve catalyst stability and turnover.
Representative Protocol: Synthesis of (E)-4-Fluoro-N,N-dimethyl-2-styrylaniline
This protocol is adapted from general procedures for the Heck coupling of electron-rich aryl bromides with styrene.[8]
Materials:
-
2-Bromo-4-fluoro-N,N-dimethylaniline
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add 2-bromo-4-fluoro-N,N-dimethylaniline (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF (4 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.
-
After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired stilbene derivative.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct and efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
Mechanistic Considerations
The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt. The reaction involves two interconnected catalytic cycles.
The palladium cycle mirrors other cross-coupling reactions. The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species is more reactive towards transmetalation with the Ar-Pd(II)-X complex than the alkyne itself. The amine base also serves to regenerate the Pd(0) catalyst at the end of the cycle.
Representative Protocol: Synthesis of 2-(Phenylethynyl)-4-fluoro-N,N-dimethylaniline
The following is a representative protocol for the Sonogashira coupling of 2-bromoanilines, adapted for the specific substrate.[9]
Materials:
-
2-Bromo-4-fluoro-N,N-dimethylaniline
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add a solution of 2-bromo-4-fluoro-N,N-dimethylaniline (1.0 mmol) in degassed THF (5 mL).
-
Add triethylamine (3.0 mmol) and phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.
Conclusion
2-Bromo-4-fluoro-N,N-dimethylaniline stands as a testament to the power of strategic molecular design. Its unique electronic and steric properties make it an amenable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to leverage this building block for the synthesis of complex, high-value molecules in medicinal chemistry and materials science. As with any catalytic system, careful optimization of reaction parameters for each specific coupling partner is key to achieving high yields and purity.
References
-
Prima, D. O., Madiyeva, M., Burykina, J. V., Minyaev, M. E., Boiko, D. A., & Ananikov, V. P. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(21), 7171-7188. [Link]
-
Barber, T. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27339-27343. [Link]
-
Barber, T. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
- Kashani, S. K., Jessiman, J. E., et al.
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
J-GLOBAL. (n.d.). Synthesis of 4-Bromo-2-fluorobiphenyl by Suzuki Coupling Reaction with Pd(PPh_3)_4 Catalysis. [Link]
-
ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. [Link]
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
- Kashani, S. K., Jessiman, J. E., et al.
-
Barluenga, J., et al. (2005). Cascade Alkenyl amination/Heck Reaction Promoted by a Bifunctional Palladium Catalyst: A Novel One-Pot Synthesis of Indoles From O-Haloanilines and Alkenyl Halides. Chemistry – A European Journal, 11(7), 2276-2283. [Link]
-
Semantic Scholar. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut. [Link]
-
ACS Publications. (n.d.). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Precision N,N-Dimethylation of 2-Bromo-4-Fluoroaniline
Executive Summary
This guide details the synthesis of N,N-dimethyl-2-bromo-4-fluoroaniline , a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals. The presence of the ortho-bromo substituent introduces steric hindrance and reduces the nucleophilicity of the amine, making standard alkylation (e.g., MeI/Base) prone to low yields or over-alkylation to quaternary ammonium salts.
To ensure chemoselectivity and reproducibility , this protocol prioritizes Reductive Amination using paraformaldehyde and sodium cyanoborohydride. This method avoids the formation of quaternary salts and preserves the sensitive halogen handles (Br, F) for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). A scalable Eschweiler-Clarke alternative is provided for kilogram-scale operations.
Strategic Analysis & Mechanism
The Challenge: Ortho-Haloanilines
The target substrate, 2-bromo-4-fluoroaniline, presents two specific challenges:
-
Electronic Deactivation: The electron-withdrawing fluorine (para) and bromine (ortho) atoms reduce the Lewis basicity of the nitrogen, slowing down nucleophilic attack on alkylating agents.
-
Steric Hindrance: The bulky ortho-bromine atom impedes the approach of electrophiles.
The Solution: Reductive Amination
Direct alkylation with methyl iodide (
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway selected for this protocol.
Figure 1: Stepwise reductive methylation pathway avoiding quaternary salt formation.[1]
Primary Protocol: Reductive Methylation (Lab Scale)
Recommended for: High purity (>98%), medicinal chemistry, and gram-scale synthesis. Mechanism: Acid-catalyzed condensation followed by hydride transfer.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | CAS |
| 2-Bromo-4-fluoroaniline | 1.0 | Substrate | 1003-98-1 |
| Paraformaldehyde | 5.0 - 10.0 | Methyl Source | 30525-89-4 |
| Sodium Cyanoborohydride | 3.0 - 4.0 | Reducing Agent | 25895-60-7 |
| Acetic Acid (Glacial) | Solvent | Solvent/Catalyst | 64-19-7 |
| NaOH (aq) | N/A | Quenching | 1310-73-2 |
Note: Sodium Triacetoxyborohydride (STAB) can be used as a non-toxic alternative, but NaBH₃CN is historically more robust for electron-deficient anilines.
Step-by-Step Methodology
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-fluoroaniline (1.0 equiv) in Glacial Acetic Acid (0.2 M concentration relative to substrate).
-
Why: Acetic acid serves as both the solvent and the proton source to activate the formaldehyde.
-
-
Addition of Paraformaldehyde:
-
Add Paraformaldehyde (5.0 equiv) to the solution at room temperature.
-
Stir for 15–30 minutes to allow partial depolymerization and formation of the hemiaminal species.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath) to control the exotherm.
-
Slowly add Sodium Cyanoborohydride (
, 3.0 equiv) portion-wise over 20 minutes. -
Critical: Ensure the system is vented to a fume hood scrubber; minor HCN evolution is possible in acidic media.
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to Room Temperature .
-
Stir for 12–16 hours .
-
Monitoring: Check by TLC (Hexane/EtOAc 8:1) or LC-MS. The starting primary amine spot should disappear, passing through the mono-methyl intermediate to the dimethyl product.
-
Optimization: If the mono-methyl species persists, heat the reaction to 50°C for 2 hours.
-
-
Workup (Safety Critical):
-
Cool the mixture to 0°C.
-
Slowly quench by pouring the reaction mixture into an excess of ice-cold 3M NaOH or saturated
. -
Goal: The pH must be adjusted to >10 to liberate the free amine and neutralize any residual cyanide (if using NaOH, cyanide stays as NaCN salt in water; ensure proper disposal).
-
Extract with Ethyl Acetate (
).
-
-
Purification:
-
Wash combined organics with Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Flash Chromatography: Elute with Hexane/EtOAc (95:5 to 90:10). The tertiary amine is less polar than the starting material.
-
Secondary Protocol: Eschweiler-Clarke (Scale-Up)
Recommended for: Kilogram scale, cost-efficiency, "Green" chemistry (no boron waste). Constraint: Requires heating; ensure C-Br bond stability (usually stable at 100°C in acid).
Methodology
-
Mixing: In a reactor, mix 2-bromo-4-fluoroaniline (1.0 equiv) with Formic Acid (98%, 5.0 equiv).
-
Formaldehyde Addition: Add Formaldehyde solution (37% aq., 3.0 equiv).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours.
-
Observation:
gas will evolve.[4] Ensure proper venting.
-
-
Workup:
-
Cool to room temperature.
-
Add 4M HCl to ensure complete salt formation, then basify strongly with NaOH to pH 12.
-
Extract with Dichloromethane (DCM) .
-
Distill the solvent to obtain the crude oil.
-
Experimental Workflow & Purification Logic
Figure 2: Workup and purification workflow for the isolation of the target tertiary amine.
Analytical Validation (QC)
To validate the synthesis, compare your isolated product against these expected parameters.
| Parameter | Expected Value / Feature |
| Appearance | Clear, pale yellow oil or low-melting solid. |
| MS (ESI+) | [M+H]+ : Calculated ~218/220 (Br isotope pattern). |
| TLC ( | Higher |
Safety & Handling
-
Sodium Cyanoborohydride: Highly toxic if ingested. Contact with acid releases HCN gas . Always quench in a well-ventilated hood into a basic solution.
-
2-Bromo-4-fluoroaniline: Irritant. Potential skin sensitizer.
-
Formaldehyde: Known carcinogen. Use double-gloving and work in a fume hood.
References
-
Reductive Methylation of Ortho-Substituted Anilines: Balova, I. A., et al. (2011). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. St. Petersburg State University. 6
-
Eschweiler-Clarke Reaction Overview: Ambeed. Eschweiler-Clarke Reductive Alkylation of Amines. 4[7]
-
Ruthenium Catalyzed N-Methylation (Green Alternative): PubChem. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts. 8[7]
-
Substrate Data (2-Bromo-4-fluoroaniline): Chem-Impex. 2-Bromo-4-fluoroaniline Properties and Safety. 9
Sources
- 1. youtube.com [youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. chem.spbu.ru [chem.spbu.ru]
- 7. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
role of 2-bromo-4-fluoro-N,N-dimethylaniline in the synthesis of duloxetine
Application Notes & Protocols: The Synthesis of Duloxetine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). A critical review of the scientific literature, including key patents and peer-reviewed articles, indicates that the established and industrially practiced synthetic routes to Duloxetine do not utilize 2-bromo-4-fluoro-N,N-dimethylaniline as a starting material or intermediate. This guide, therefore, focuses on the well-documented and validated synthetic pathway, offering detailed protocols, mechanistic insights, and expert commentary to support researchers and professionals in the field of pharmaceutical development.
Introduction: The Synthetic Landscape of Duloxetine
Duloxetine, marketed under the brand name Cymbalta®, is a cornerstone therapeutic for the management of major depressive disorder, generalized anxiety disorder, and various pain syndromes.[1] Its molecular architecture, featuring a chiral center and a naphthyl ether linkage, presents specific challenges and opportunities in chemical synthesis. The primary objective in any viable synthesis is the efficient and stereoselective construction of the key intermediate, (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, which is subsequently coupled with 1-fluoronaphthalene.[2][3]
Addressing the Premise: The Role of 2-bromo-4-fluoro-N,N-dimethylaniline
A thorough review of the authoritative scientific and patent literature reveals no established role for 2-bromo-4-fluoro-N,N-dimethylaniline in the synthesis of Duloxetine. The structure of this aniline derivative does not align with the known precursors or intermediates of the Duloxetine molecule. The core of Duloxetine is built from a thiophene-containing fragment and a propanamine side chain, while the aryloxy component is derived from a naphthalene ring system. Consequently, this document will detail the validated and widely accepted synthetic route.
The Established Synthetic Route to Duloxetine: A Narrative Overview
The most common and economically viable synthesis of Duloxetine is a multi-step process that can be logically divided into three key stages:
-
Stage 1: Synthesis of the Racemic Precursor: Construction of the core amino alcohol, N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, through a Mannich reaction followed by reduction.
-
Stage 2: Chiral Resolution: Separation of the desired (S)-enantiomer from the racemic mixture. This is a critical step for ensuring the pharmacological activity of the final product.
-
Stage 3: Naphthyl Ether Formation and Demethylation: Coupling of the resolved (S)-amino alcohol with 1-fluoronaphthalene and subsequent demethylation to yield Duloxetine.
This overall workflow is depicted in the diagram below.
Figure 1: The established multi-stage synthesis of Duloxetine.
Detailed Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the key transformations in the synthesis of Duloxetine.
Stage 1: Synthesis of Racemic N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
3.1.1. Part A: Mannich Reaction
The synthesis commences with a Mannich reaction, which is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. Here, 2-acetylthiophene is reacted with formaldehyde and dimethylamine to form the β-aminoketone.
Protocol:
-
Reaction Setup: To a suitable reaction vessel, add 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product is typically taken to the next step without extensive purification.
Expertise & Experience: The use of the hydrochloride salt of dimethylamine and a catalytic amount of acid is crucial for the in situ formation of the electrophilic Eschenmoser's salt equivalent, which is the reactive species in the Mannich reaction.
3.1.2. Part B: Reduction of the Ketone
The subsequent step involves the reduction of the ketone functionality in the Mannich product to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and operational simplicity.
Protocol:
-
Dissolution: Dissolve the crude 3-(dimethylamino)-1-(2-thienyl)propan-1-one in a suitable protic solvent, such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC or HPLC).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield racemic N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine.
Trustworthiness: The portion-wise addition of NaBH₄ at low temperature is a critical safety and control measure to manage the exothermic nature of the reaction and the evolution of hydrogen gas.
Stage 2: Chiral Resolution of the Amino Alcohol
The separation of the desired (S)-enantiomer is a pivotal step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. (S)-(+)-Mandelic acid is frequently cited for this purpose.[4]
Protocol:
-
Salt Formation: Dissolve the racemic amino alcohol in a suitable solvent, such as acetone or a mixture of isopropanol and water. Add a solution of (S)-(+)-mandelic acid (0.5-0.6 eq) in the same solvent system.
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Further cooling in an ice bath can improve the yield.
-
Isolation of Diastereomeric Salt: Collect the precipitated solid by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Suspend the diastereomeric salt in water and basify with an aqueous solution of sodium hydroxide or sodium carbonate to a pH > 10.
-
Extraction and Isolation: Extract the liberated (S)-enantiomer with a suitable organic solvent (e.g., toluene or dichloromethane). Dry the combined organic extracts, filter, and concentrate to afford the enantiomerically enriched (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Enantiomeric Excess (e.e.) | >99% | [4] |
| Diastereomeric Purity | High | [4] |
| Yield of (S)-enantiomer | ~40-45% (based on racemate) | [4] |
Stage 3: Naphthyl Ether Formation and Demethylation
3.3.1. Part A: Nucleophilic Aromatic Substitution (SNAr)
The formation of the naphthyl ether linkage is achieved via a nucleophilic aromatic substitution reaction. The alkoxide of the (S)-amino alcohol acts as the nucleophile, displacing the fluorine atom from 1-fluoronaphthalene.[2][3]
Figure 2: Mechanism of the Nucleophilic Aromatic Substitution.
Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Alkoxide Formation: Slowly add a solution of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine in the same solvent. Stir at room temperature until hydrogen evolution ceases.
-
SNAr Reaction: Add 1-fluoronaphthalene (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to 80-100 °C and maintain for 6-12 hours, monitoring by HPLC.
-
Work-up and Isolation: Cool the reaction mixture and carefully quench with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate to yield the crude product.
3.3.2. Part B: Demethylation
The final step is the demethylation of the tertiary amine to the secondary amine of Duloxetine. This is often accomplished using phenyl chloroformate in a von Braun-type reaction.[4]
Protocol:
-
Carbamate Formation: Dissolve the crude product from the previous step in an aprotic solvent like toluene. Add phenyl chloroformate (1.1 eq) and heat the mixture.
-
Hydrolysis: After the formation of the carbamate intermediate is complete, add a strong base such as potassium hydroxide in a suitable solvent (e.g., a mixture of DMSO and water) and heat to hydrolyze the carbamate.
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product. The crude Duloxetine free base can then be purified by crystallization or chromatography.
-
Salt Formation (Optional): For the preparation of the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethyl acetate) and treat with a solution of HCl in the same or a compatible solvent. The resulting precipitate is collected by filtration.
Conclusion
The synthesis of Duloxetine is a well-established process that relies on a convergent strategy, combining a chiral amino alcohol with a naphthalene moiety. While the query regarding the role of 2-bromo-4-fluoro-N,N-dimethylaniline was explored, it was determined that this compound is not a recognized precursor in the synthesis of Duloxetine. The protocols and insights provided herein are based on the validated and scientifically sound methods reported in the literature, offering a reliable guide for researchers and developers in the pharmaceutical industry.
References
- Process for preparation of duloxetine hydrochloride. (2012). US8269023B2.
- Process for the preparation of duloxetine hydrochloride. (2009). EP2100888A2.
-
Duloxetine Synthesis. (2021). ResearchGate. [Link]
- Intermediate useful for the asymmetric synthesis of duloxetine. (1996). US5491243A.
- Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. (2025). This is a placeholder reference to a future-dated review, indicating the ongoing interest in Duloxetine synthesis.
-
Duloxetine Synthesis. (2021). ResearchGate. [Link]
Sources
- 1. EP2100888A2 - Process for the preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 2. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 3. US5491243A - Intermediate useful for the asymmetric synthesis of duloxetine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
use of 2-bromo-4-fluoro-N,N-dimethylaniline in materials science research
An Application Guide to 2-Bromo-4-fluoro-N,N-dimethylaniline in Advanced Materials Synthesis
Introduction: A Versatile Building Block for Functional Materials
In the landscape of materials science, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are paramount. 2-Bromo-4-fluoro-N,N-dimethylaniline stands out as a strategic molecular building block, offering a unique combination of functionalities essential for creating next-generation materials. Its structure is a deliberate convergence of features: an electron-rich N,N-dimethylaniline core that promotes charge transport, a fluorine substituent for tuning electronic properties and enhancing material stability, and a reactive bromine atom that serves as a versatile handle for sophisticated chemical transformations.
This guide provides an in-depth exploration of 2-bromo-4-fluoro-N,N-dimethylaniline, moving beyond simple descriptions to explain the causal relationships behind its application. We will delve into its pivotal role in constructing complex conjugated systems through cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols detailed herein are designed to be self-validating, incorporating critical insights into reaction setup, purification, and characterization to ensure reproducibility and success for researchers in materials science and drug development.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is the foundation of safe and effective experimentation.
Table 1: Physicochemical Properties of 2-Bromo-4-fluoro-N,N-dimethylaniline and its Precursor
| Property | 2-Bromo-4-fluoro-N,N-dimethylaniline | 2-Bromo-4-fluoroaniline (Precursor) |
| Molecular Formula | C₈H₉BrFN | C₆H₅BrFN[1] |
| Molecular Weight | 218.07 g/mol | 190.01 g/mol [2] |
| CAS Number | Not readily available; synthesized from precursor | 1003-98-1[2] |
| Appearance | Light yellow to brown oil (Predicted) | Solid[2] |
| Boiling Point | ~220-230 °C (Predicted) | 221 °C (lit.)[2] |
| Key Functional Groups | Dimethylamino, Bromo, Fluoro | Primary Amine, Bromo, Fluoro |
Table 2: GHS Hazard Information for 2-Bromo-4-fluoroaniline (Precursor)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
Note: As a derivative, 2-bromo-4-fluoro-N,N-dimethylaniline should be handled with similar precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Core Synthetic Applications in Materials Science
The true utility of 2-bromo-4-fluoro-N,N-dimethylaniline is realized in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are the linchpin for assembling the complex architectures of modern organic electronic materials. The bromine atom provides a reliable reaction site, while the dimethylaniline moiety acts as a potent electron-donating group, influencing the electronic landscape of the final material.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-bromo-4-fluoro-N,N-dimethylaniline
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-bromo-4-fluoro-N,N-dimethylaniline. This molecule is a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds, where its unique electronic and structural properties are highly valued.[1] However, achieving the high purity required for these applications can be challenging due to the potential for side-reactions and degradation.
This guide is structured to provide direct, actionable solutions to common purification challenges. We will move from high-level frequently asked questions to detailed, step-by-step troubleshooting protocols, grounding our recommendations in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: My synthesized 2-bromo-4-fluoro-N,N-dimethylaniline is a dark brown or yellow liquid, not the expected colorless to light yellow. What happened and how can I fix it?
A: Discoloration in aniline derivatives is almost always due to aerial oxidation. The electron-rich aromatic ring and the nitrogen lone pair are susceptible to oxidation, forming highly conjugated, colored impurities. This process can be accelerated by exposure to light and air.[2]
-
Immediate Action: For minor discoloration, a simple treatment with activated carbon followed by filtration through a pad of Celite® can often remove the colored impurities.
-
For Persistent Color: If carbon treatment is insufficient, the impurities are likely more substantial. In this case, purification by vacuum distillation or column chromatography is recommended. For storage, always keep the purified product under an inert atmosphere (Nitrogen or Argon) in a dark, cool place.[2]
Q2: What are the most common impurities I should anticipate in my crude product?
A: Impurities are typically route-dependent, stemming from the starting materials and the specific reaction conditions used.
-
Unreacted Starting Materials: Depending on your synthesis, this could be 4-fluoro-N,N-dimethylaniline (if brominating) or 2-bromo-4-fluoroaniline (if N-methylating).
-
Over-brominated Species: The powerful activating effect of the -N(CH₃)₂ group can lead to the formation of dibromo-isomers, such as 2,6-dibromo-4-fluoro-N,N-dimethylaniline. Steric hindrance from the dimethylamino group can partially suppress this, but it remains a significant possibility.[3]
-
Positional Isomers: While the ortho-position to the dimethylamino group is strongly favored, minor amounts of other brominated isomers might form depending on the reaction conditions.
-
Incomplete N-methylation: If synthesizing from 2-bromo-4-fluoroaniline, you may have residual 2-bromo-4-fluoro-N-methylaniline (the mono-methylated product).
-
Residual Reagents & Solvents: Traces of brominating agents (e.g., succinimide from NBS) or reaction solvents.
Q3: Which analytical techniques are best suited for assessing the purity of my 2-bromo-4-fluoro-N,N-dimethylaniline?
A: A multi-technique approach is always best for a comprehensive purity assessment.
-
Gas Chromatography (GC): Excellent for separating volatile impurities and providing a quantitative measure of purity (e.g., area %). A GC-MS system is even better as it can help identify the mass of the impurity peaks.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Ideal for resolving non-volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying proton-bearing impurities. ¹⁹F NMR is particularly useful in this case for detecting any impurities that have lost or have a different fluorine environment.
-
Refractive Index: As this compound is a liquid, its refractive index is a valuable physical constant for assessing purity against a known standard. The reported value is ~1.58.[2]
Part 2: Troubleshooting and Purification Protocols
This section provides detailed workflows for tackling specific impurity profiles. The choice of method depends on the nature of the impurities you need to remove.
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification strategy.
Issue 1: Removing Non-Basic or Acidic Impurities
Recommended Method: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the dimethylamino group to separate it from neutral or acidic organic impurities.
-
Dissolution: Dissolve the crude 2-bromo-4-fluoro-N,N-dimethylaniline (1 part) in a suitable organic solvent like diethyl ether or ethyl acetate (10-15 parts).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 5 parts). Combine the aqueous layers.
-
Scientist's Note: The basic aniline is protonated to form a water-soluble ammonium salt (R-N(CH₃)₂H⁺Cl⁻), which partitions into the aqueous layer. Neutral organic impurities remain in the organic layer.
-
-
Discard Organic Layer: The initial organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide solution with stirring until the pH is >10. The aniline will deprotonate and precipitate or form an oily layer.[6]
-
Re-extraction: Extract the now basic aqueous solution with fresh diethyl ether or ethyl acetate (3 x 5 parts). The purified aniline will now partition back into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid product.
Caption: Visual workflow of the acid-base extraction purification process.
Issue 2: Separating Structurally Similar Impurities (Isomers, Over-bromination)
Recommended Method: Flash Column Chromatography
This is the most powerful technique for separating compounds with different polarities. For anilines, special care must be taken to avoid streaking on the column.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 2-bromo-4-fluoro-N,N-dimethylaniline | 218.07 | 108 / 14 mmHg[2] | Moderate |
| 4-fluoro-N,N-dimethylaniline | 139.16 | 193-196 (lit.) | Lower |
| 2-bromo-4-fluoroaniline | 190.01 | 221 (lit.)[7] | Higher |
| 2,6-dibromo-4-fluoro-N,N-dimethylaniline | 296.97 | > 108 / 14 mmHg | Similar/Slightly Lower |
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate) that gives a retention factor (Rƒ) of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. Do not let the column run dry.
-
Triethylamine Addition: Add ~0.5-1% triethylamine (TEA) to your eluent mixture.
-
Scientist's Note: Silica gel is slightly acidic and can cause basic compounds like anilines to streak or bind irreversibly. The TEA acts as a competitive base, occupying the acidic sites on the silica and allowing the aniline to elute cleanly with symmetrical peak shapes.[8]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with your solvent system. Collect fractions in test tubes and monitor the elution process using TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Concentration: Remove the solvent (and the volatile TEA) under reduced pressure to yield the highly purified product.
Issue 3: Removing High-Boiling or Non-Volatile Impurities
Recommended Method: Vacuum Distillation
This method is highly effective for separating liquids with different boiling points. It is particularly useful for removing non-volatile impurities (like salts or baseline material from a column) or impurities with a significantly higher boiling point.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charge the Flask: Place the crude liquid in the distillation flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should drop to the target range (e.g., 14 mmHg).[2]
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.
-
Collect Fractions: Monitor the temperature at the still head. Collect any low-boiling forerun in a separate receiving flask. When the temperature stabilizes at the expected boiling point of your product (~108 °C at 14 mmHg), switch to a clean receiving flask to collect the main fraction.[2]
-
Completion: Stop the distillation when the temperature either rises significantly or drops, or when only a small, dark residue remains in the distillation flask.
-
Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum to avoid breaking the glassware.
References
-
Bush, T.S. et al. (2018). Organic Letters, 20(17), 5406-5409. Sourced from a discussion on N,N-dimethylation work-up procedures. [Link]
-
PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. Mentions recrystallization from alcohol for a similar compound. [Link]
- Google Patents.CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Top Industrial Grade Chemical. 4-Bromo-N,N-Dimethyl Aniline. General information on applications. [Link]
-
PubChem. Compound Summary: 2-Bromo-N,N-dimethylaniline.[Link]
-
Ledford, B. Bromination of N,N-Dimethylaniline. General information on related reactions. [Link]
-
Taylor & Francis Online. Diethylaniline – Knowledge and References. Discusses steric hindrance in the bromination of N,N-dialkylanilines. [Link]
- Google Patents.CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
PubChem. Compound Summary: 2-Bromo-4-fluoroaniline.[Link]
-
CHEMISTRY LibreTexts. Experiment 2: Recrystallization. General principles of recrystallization. [Link]
-
ResearchGate. Discussion on Aniline Purification by Column Chromatography. Provides the critical insight of adding triethylamine to the eluent. [Link]
-
Swarthmore College. Experiment 9 — Recrystallization. General procedure for recrystallization. [Link]
-
OSHA. Method PV2064: N,N-Dimethylaniline. Analytical method for a related compound. [Link]
-
CUNY. Purification by Recrystallization. Introduction to the technique. [Link]
-
ACS Publications. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography.[Link]
-
UCSC. Experiment 1: Recrystallization of Acetanilide.[Link]
-
Prezi. Bromination of N,N-Dimethylaniline.[Link]
-
EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-N,N-dimethylaniline | 698-00-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-ブロモ-4-フルオロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
stability and storage conditions for 2-bromo-4-fluoro-N,N-dimethylaniline
Technical Support Guide: 2-Bromo-4-fluoro-N,N-dimethylaniline
Technical Overview & Core Specifications
2-Bromo-4-fluoro-N,N-dimethylaniline is a specialized halogenated aniline intermediate used primarily in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical and agrochemical synthesis. Its dual-halogen substitution (bromo- and fluoro-) allows for orthogonal functionalization, making it a high-value scaffold.
| Parameter | Specification |
| CAS Number | 887268-19-1 |
| Molecular Formula | C₈H₉BrFN |
| Molecular Weight | 218.07 g/mol |
| Physical State | Yellow Oil (Pure form) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water.[1] |
| Key Reactivity | Aryl bromide (electrophile for coupling); Tertiary amine (base/nucleophile). |
Storage & Stability: The "Safe-Fail" Protocol
Expert Insight: Anilines are inherently prone to oxidation (forming quinoid-like impurities) and photo-degradation. The presence of the bromine atom adds a risk of homolytic cleavage under UV light. Therefore, storage protocols must actively suppress oxidation , photolysis , and hydrolysis .
Storage Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for optimal storage and handling of halogenated anilines.
Critical Storage FAQs
Q: Why does the compound turn from yellow to brown over time? A: This indicates oxidative degradation . Electron-rich anilines react with atmospheric oxygen to form N-oxides or azo-dimers, which are highly colored.
-
Prevention: Always backfill storage vials with an inert gas (Nitrogen or Argon) after use.
-
Recovery: If the color is dark brown, purify via silica gel chromatography before use in sensitive catalytic cycles.
Q: Can I store this compound in a freezer (-20°C)? A: Yes, but with caution. While lower temperatures reduce degradation rates, freezing and thawing cycles can introduce moisture condensation if the vial is opened before reaching room temperature.
-
Best Practice: Store at 4°C (Refrigerator). If storing at -20°C, ensure the vial is desiccated and allowed to warm to room temperature before opening to prevent water uptake (hydrolysis risk).
Q: Is the compound acid-sensitive? A: Yes. The basic dimethylamino group will form salts with acids. While the salt form (e.g., hydrochloride) is more stable towards oxidation, it is solid and non-volatile. If you received the free base (oil), keep it away from acidic vapors (HCl, acetic acid) in the storage cabinet to prevent "crusting" or salt formation.
Troubleshooting Experimental Issues
Scenario A: Low Yield in Palladium-Catalyzed Coupling (Suzuki/Buchwald)
Symptom: The reaction stalls, or the catalyst turns black immediately (palladium black precipitation). Root Cause:
-
Oxidized Impurities: N-oxides formed during storage can coordinate to the Pd-catalyst, poisoning it.
-
Free Amine Interference: The dimethylamino group can act as a competitive ligand for Palladium, especially if the phosphine ligand is weak.
Corrective Action:
-
Purify the Starting Material: Run a quick silica plug (See Section 4).
-
Switch Ligands: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) that bind Pd more strongly than the substrate's amine group.
-
Check Purity: Verify the material is >95% pure by GC-MS or NMR.
Scenario B: Inconsistent NMR Spectra
Symptom: Extra peaks appear in the aromatic region or the methyl singlet is split. Root Cause:
-
Protonation: If CDCl₃ is acidic (common in aged solvent), the amine will protonate, shifting the methyl peak (~2.75 ppm) downfield.
-
Rotamers: Steric hindrance between the ortho-bromo group and the dimethylamino group can restrict rotation, causing broadening of signals at low temperatures.
Corrective Action:
-
Neutralize Solvent: Pass CDCl₃ through basic alumina or add a drop of Na₂CO₃/D₂O.
-
Run at RT: Ensure the NMR probe is at 25°C or higher to average out rotamers.
Validated Purification Protocol
If your sample has degraded (dark brown/black), use this standard flash chromatography protocol.
Materials:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).
Step-by-Step:
-
Load: Dissolve the crude oil in a minimum amount of Hexanes/DCM (1:1).
-
Elute: Start with 100% Hexanes to flush non-polar impurities.
-
Gradient: Gradually increase polarity to 10% EtOAc.
-
Note: The product is an amine and may streak on silica. Add 1% Triethylamine (Et₃N) to the mobile phase to sharpen the bands.
-
-
Monitor: The product is UV active (254 nm).
-
Concentrate: Evaporate solvent under reduced pressure (< 40°C) to recover the yellow oil.
Quality Control (QC) Parameters
Use these reference values to validate your batch.
| Method | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ ~2.75 ppm (s, 6H) | N(CH₃)₂ group. Sharp singlet confirms no protonation. |
| δ ~6.9-7.4 ppm (m, 3H) | Aromatic protons. Pattern depends on F/Br coupling. | |
| GC-MS | M⁺ = 217/219 | Characteristic 1:1 doublet for Bromine isotope pattern (⁷⁹Br/⁸¹Br). |
| TLC (10% EtOAc/Hex) | R_f ≈ 0.4 - 0.6 | Single spot under UV.[2] |
QC Workflow Diagram
Figure 2: Standard Quality Control workflow for intermediate validation.
References
-
National Science Foundation (NSF) Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (Describes synthesis and isolation of 2-bromo-4-fluoro-N,N-dimethylaniline as a yellow oil). Link
-
BLD Pharm. (n.d.). Product SDS: 2-Bromo-4-fluoro-N,N-dimethylaniline (CAS 887268-19-1).[1][3][4][5][6][7] Link
-
ChemicalBook. (2025).[8] 2-Bromo-4-fluoro-N,N-dimethylaniline Properties and Supplier Data. Link
Sources
- 1. 1184937-19-6|2-Bromo-4-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 887268-19-1 CAS Manufactory [m.chemicalbook.com]
- 4. 2567502-30-9|2-Bromo-6-fluoro-N-methylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 1371649-19-2|4-Bromo-N,N-bis(4-fluorophenyl)aniline|BLD Pharm [bldpharm.com]
- 7. 1003-98-1|2-Bromo-4-fluoroaniline|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
dealing with regioisomer formation in the synthesis of 2-bromo-4-fluoro-N,N-dimethylaniline
Welcome to the technical support center for the synthesis of 2-bromo-4-fluoro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on mitigating the formation of unwanted regioisomers. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance the regioselectivity and overall yield of your reaction.
Frequently Asked Questions (FAQs)
Q1: What are the directing effects at play during the bromination of 4-fluoro-N,N-dimethylaniline?
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the aromatic ring dictate the position of the incoming electrophile.[1] In the case of 4-fluoro-N,N-dimethylaniline, we have two directing groups to consider:
-
The Dimethylamino Group (-N(CH₃)₂): This group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack.[2][3] It is a strong ortho, para-director.
-
The Fluoro Group (-F): Fluorine is an electronegative atom and deactivates the ring through induction. However, like other halogens, it possesses lone pairs that can be donated to the ring via resonance, making it an ortho, para-director.
The potent activating and directing effect of the dimethylamino group overwhelmingly governs the regiochemical outcome of the reaction.[3] Since the para position is already occupied by the fluorine atom, the electrophilic substitution is directed to the positions ortho to the dimethylamino group, which are C2 and C6.
Q2: What is the primary regioisomeric impurity I should expect, and why does it form?
The primary product is the desired 2-bromo-4-fluoro-N,N-dimethylaniline . However, the formation of 3-bromo-4-fluoro-N,N-dimethylaniline is a common issue.
The dimethylamino group directs the incoming electrophile (bromonium ion, Br⁺) to the C2 and C6 positions. While electronically similar, these positions are not sterically equivalent. The bulky dimethylamino group can exert steric hindrance, potentially impeding the approach of the electrophile to the adjacent C2 and C6 positions. This can lead to some substitution occurring at the C3 and C5 positions, which are meta to the dimethylamino group but ortho to the fluorine atom. The formation of the 3-bromo isomer, while electronically less favored, can become significant under certain reaction conditions.
Q3: Why is N-Bromosuccinimide (NBS) often recommended over elemental bromine (Br₂) for this synthesis?
While elemental bromine can be used, N-Bromosuccinimide (NBS) is generally the preferred reagent for several reasons:[4]
-
Milder Reaction Conditions: NBS provides a low, steady concentration of bromine radicals or bromonium ions, leading to a more controlled and selective reaction.[5][6] This is crucial for highly activated systems like N,N-dimethylanilines, as it helps to prevent over-bromination (di- or tri-bromination).
-
Enhanced Regioselectivity: The bulkier nature of NBS compared to Br₂ can enhance the steric influence, favoring substitution at the less hindered C2 position over the C6 position, and minimizing the formation of the 3-bromo isomer. Several studies have shown that NBS can be highly regioselective in aromatic brominations.[7]
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive, volatile, and toxic.[6]
Troubleshooting Guide: Regioisomer Formation
This section addresses common issues encountered during the synthesis of 2-bromo-4-fluoro-N,N-dimethylaniline.
Problem: My reaction yields a significant amount ( >10%) of the 3-bromo-4-fluoro-N,N-dimethylaniline regioisomer.
This is the most prevalent challenge in this synthesis. The formation of the 3-bromo isomer indicates that the electronic directing effects are being overridden or that the reaction conditions are not optimal for maximizing regioselectivity.
Root Cause Analysis & Corrective Actions:
-
Cause A: High Reaction Temperature
-
Scientific Rationale: Higher temperatures provide more energy to overcome the activation barrier for the formation of the thermodynamically less stable but kinetically accessible 3-bromo isomer. Electrophilic aromatic substitutions are often sensitive to temperature fluctuations, which can impact the ortho/para ratio.
-
Solution: Maintain a low and constant temperature throughout the reaction, especially during the addition of the brominating agent. It is recommended to perform the addition at 0 °C or even lower (-10 °C to 0 °C) and then allow the reaction to slowly warm to room temperature.
-
-
Cause B: Choice of Solvent
-
Scientific Rationale: The solvent can influence the reactivity of the brominating agent and the stability of the intermediates. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be effective.[8] Acetonitrile, in particular, has been shown to increase the polarization of the N-Br bond in NBS, enhancing its electrophilicity in a controlled manner.[9]
-
Solution: Consider switching to a different solvent system. A comparative analysis is provided below.
-
| Solvent System | Typical Temperature | Expected Outcome |
| N,N-Dimethylformamide (DMF) | 0 °C to RT | Good solubility of reactants, but can be difficult to remove. |
| Acetonitrile | 0 °C to RT | Often leads to cleaner reactions and improved regioselectivity.[9] |
| Dichloromethane (DCM) | 0 °C to RT | A common choice, but may offer less control than more polar aprotic solvents. |
| Acetic Acid | Room Temperature | Traditionally used with Br₂, but can lead to a more acidic environment, potentially protonating the aniline and deactivating the ring. |
-
Cause C: Rate of Addition of Brominating Agent
-
Scientific Rationale: A rapid addition of the brominating agent can lead to localized high concentrations, increasing the likelihood of less selective side reactions, including the formation of the 3-bromo isomer and di-brominated products.
-
Solution: Dissolve the NBS in the reaction solvent and add it dropwise to the solution of 4-fluoro-N,N-dimethylaniline over a prolonged period (e.g., 30-60 minutes) while maintaining a low temperature and vigorous stirring.
-
Problem: I am observing significant amounts of di-brominated byproducts in my crude product.
The high activation of the aromatic ring by the dimethylamino group makes it prone to multiple substitutions.
Root Cause Analysis & Corrective Actions:
-
Cause A: Incorrect Stoichiometry
-
Scientific Rationale: Using more than one equivalent of the brominating agent will inevitably lead to di-substitution.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of NBS. It is better to have a small amount of unreacted starting material, which is easier to separate than the di-brominated byproduct.
-
-
Cause B: Reaction Time and Temperature
-
Scientific Rationale: Allowing the reaction to proceed for too long or at an elevated temperature after the initial substitution can provide the conditions for a second bromination to occur.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily long reaction times.
-
Problem: I am struggling to separate the 2-bromo and 3-bromo regioisomers.
The structural similarity of the regioisomers makes them challenging to separate by standard methods.
Root Cause Analysis & Corrective Actions:
-
Cause: Similar Polarity
-
Scientific Rationale: The two isomers have very similar polarities, leading to close retention factors (Rf) on TLC and co-elution during column chromatography.
-
Solution: High-Performance Column Chromatography:
-
Adsorbent: Use a high-quality silica gel with a small particle size.
-
Solvent System: A non-polar/slightly polar solvent system is recommended to maximize the separation. Start with a low polarity eluent and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexane or heptane. For example, starting with 100% heptane and gradually increasing to 5% ethyl acetate in heptane.
-
Loading: Use a dry loading technique to ensure a tight band at the start of the chromatography.
-
-
Recommended Experimental Protocol
This protocol is optimized for high regioselectivity in the synthesis of 2-bromo-4-fluoro-N,N-dimethylaniline.
Materials:
-
4-fluoro-N,N-dimethylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate and heptane for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoro-N,N-dimethylaniline (1.0 eq) and anhydrous acetonitrile.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile and load it into the dropping funnel.
-
Add the NBS solution dropwise to the stirred solution of the aniline over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.
-
Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in heptane).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine, followed by saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate gradient.
Visualizations
References
-
PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
- Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
- Google Patents. (2011). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.
-
Al-Zoubi, R. M. (2014). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Li, G., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Chem Help ASAP. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]
-
Filo. (2025). In the context of aniline. Why electrophilic substitution reaction take place at orth & para position?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Prezi. (n.d.). Bromination of N,N-Dimethylaniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
- Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chem Help ASAP. (2022). predicting regioselectivity in EAS reactions. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
PubMed Central. (2010). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Organic Chemistry. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
Sources
- 1. Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. In the context of aniline. Why electrophilic substitution reaction take p.. [askfilo.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
workup procedure for reactions involving 2-bromo-4-fluoro-N,N-dimethylaniline
Workup & Isolation Protocols[1][2][3]
Molecule Profile & Properties
Before initiating workup, verify the physicochemical properties of your target.[1] The unique substitution pattern (ortho-bromo, para-fluoro) significantly alters handling requirements compared to standard anilines.[1]
| Property | Value / Characteristic | Technical Note |
| Structure | 2-Bromo-4-fluoro-N,N-dimethylaniline | Tertiary amine.[1][2] |
| Physical State | Low-melting solid or oil | Often persists as an oil if slightly impure.[1] |
| Basicity (pKa) | ~2.5 – 3.0 (Estimated) | CRITICAL: The ortho-bromo group sterically inhibits resonance and exerts a strong inductive (-I) effect, making this significantly less basic than N,N-dimethylaniline (pKa 5.15).[1] |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, THF, Toluene.[1] Insoluble in water (neutral pH).[1] |
| Key Hazards | Skin Irritant / Toxic | High permeability through gloves due to lipophilicity.[1] Double-gloving recommended. |
Standard Isolation Protocol (The "Happy Path")
Use this protocol for standard synthesis (e.g., methylation of 2-bromo-4-fluoroaniline) where metal catalysts are NOT involved.[1]
Objective: Isolate the neutral organic product from salts and polar byproducts.
-
Quench: Pour the reaction mixture into ice-cold water (3x reaction volume).
-
Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x volumes).
-
Choice: Use DCM if the product appears oily/sticky; it solubilizes halo-anilines better than EtOAc.[1]
-
-
Washing:
-
Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[1][3]
-
Note: Avoid MgSO₄ if the product is acid-sensitive (unlikely here, but good practice).[1]
-
-
Concentration: Rotary evaporate at < 45°C .
-
Result: Yellow to orange oil/solid.[1]
-
Advanced Purification: The "Acid-Base Swing"
Use this protocol to separate the product from neutral impurities (unreacted alkyl halides, starting materials) without chromatography.
⚠️ WARNING: Due to the low basicity (pKa ~2.[1]5) of the ortho-bromo amine, standard weak acids (e.g., 5% citric acid) will NOT efficiently protonate and extract this molecule. You must use a stronger inorganic acid.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in Diethyl Ether (Et₂O) or Toluene .[1]
-
Why? These non-polar solvents exclude water better than DCM, improving phase separation.[1]
-
-
Acid Extraction (Target -> Aqueous):
-
Impurity Wash:
-
Basification (Target -> Organic):
-
Final Extraction:
Troubleshooting & FAQs
Q: The product is stuck in an emulsion. How do I break it?
A: Halo-anilines are notorious for emulsions due to their density and surface activity.[1]
-
Method A (Physical): Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).[1] This physically ruptures the emulsion bubbles.[1]
-
Method B (Chemical): Add a small amount of Methanol (1-2 mL) to the separatory funnel.[1] It modifies the surface tension.[1]
Q: I used a Palladium catalyst (Buchwald/Suzuki). How do I remove the metal?
A: Residual Pd can coordinate to the amine, reducing yield and purity.
-
Do NOT rely solely on column chromatography; Pd often streaks with the amine.[1]
-
Solution: Use a Thiol-based Scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with 10% aqueous Cysteine or Thiourea .[1]
-
Protocol: Stir the organic layer with the scavenger solution for 30 mins, then filter/separate.[1]
-
Q: My product is turning dark/black on the bench.
A: Anilines oxidize to N-oxides and quinones upon air exposure.[1]
-
Storage: Store under Argon/Nitrogen in the dark at -20°C.
-
Rescue: If significantly darkened, pass through a short plug of Basic Alumina (not Silica) to remove oxidation products.[1]
Visual Workflows
Figure 1: Workup Decision Matrix
Determine the correct path based on your reaction conditions.
Caption: Decision tree for selecting the appropriate workup pathway based on catalyst presence and impurity profile.
Figure 2: The Acid-Base Swing Protocol
Visualizing the phase changes for the tertiary amine.
Caption: Flowchart for the "Acid-Base Swing" purification method, highlighting the critical phase transfer steps.
References & Data Sources
-
PubChem. (n.d.).[1][7] 2-Bromo-4-fluoroaniline Compound Summary. National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]
-
Biotage. (2023).[1][5] Metal Scavenging User Guide: Removing Palladium from API Streams. Retrieved February 7, 2026, from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for amine pKa and extraction logic).
Sources
- 1. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 7. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Strategic Alternatives to 2-Bromo-4-fluoro-N,N-dimethylaniline
Executive Summary & Strategic Context
In the landscape of kinase inhibitor development (particularly EGFR and BTK inhibitors), 2-bromo-4-fluoro-N,N-dimethylaniline (hereafter Reagent A ) serves as a critical linchpin. Its 2-bromo handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the para-fluoro group provides metabolic stability, and the dimethylamino group acts as a key hydrogen bond acceptor or solubility enhancer.
However, reliance on Reagent A often presents three distinct bottlenecks in drug discovery and process chemistry:
-
Steric Deactivation: The ortho-dimethylamino group creates significant steric hindrance, retarding oxidative addition at the adjacent bromine.
-
Supply Chain Volatility: High-purity commercial batches (>98%) often carry a premium due to the specific regio-isomer separation required during manufacturing.
-
Atom Economy: In multistep syntheses, installing the dimethylamino group early (via Reagent A) can lead to side reactions (N-oxide formation) during subsequent oxidation steps.
This guide objectively evaluates three strategic classes of alternatives: Precursors (for cost/scale), Reactivity Analogs (for difficult couplings), and Process Equivalents (for efficiency).
Comparative Analysis of Alternatives
The following table summarizes the strategic trade-offs between the Gold Standard (Reagent A) and its primary alternatives.
| Feature | Gold Standard (Reagent A) | Alt 1: The "Make" Route (Nitro-Precursor) | Alt 2: High-Reactivity (Iodo-Analog) | Alt 3: Process Skip (Boronic Acid) |
| Chemical Identity | 2-Bromo-4-fluoro-N,N-dimethylaniline | 2-Bromo-4-fluoronitrobenzene | 2-Iodo-4-fluoro-N,N-dimethylaniline | 5-Fluoro-2-(dimethylamino)phenylboronic acid |
| Primary Advantage | Commercial availability; standard workflow. | Cost Efficiency (approx. 40% lower at kg scale). | Fast Oxidative Addition (breaks steric barrier). | Skips Borylation (fewer steps). |
| Reactivity Profile | Moderate. Ortho-sterics slow down Pd-insertion. | Inert to coupling until reduced/alkylated. | High. C-I bond is weaker (65 kcal/mol) vs C-Br (81 kcal/mol). | High. Ready for Transmetallation. |
| Key Limitation | Slow reaction rates with bulky phosphine ligands. | Requires 2 extra synthetic steps (Reduction + Methylation). | Instability (light sensitive); Higher MW (lower atom economy). | Protodeboronation risk; High cost. |
| Best Use Case | Routine MedChem (<10g scale). | Process Scale-up (>1kg); Cost-sensitive projects. | Difficult substrates; Late-stage functionalization. | Convergent synthesis; Automated parallel chemistry. |
Technical Deep Dive & Mechanism
Alternative 1: The Nitro-Precursor Strategy (2-Bromo-4-fluoronitrobenzene)
Mechanism: This approach delays the formation of the sensitive aniline functionality. The nitro group is robust, allowing for harsh reaction conditions (e.g., acidic media) elsewhere on the molecule if this reagent is used as a scaffold core.
-
Causality: By starting with the nitro compound, you avoid the oxidation liability of the dimethylamine (which forms N-oxides easily) until the final step.
-
Protocol Logic: The conversion requires a reductive methylation. Standard Eschweiler-Clarke conditions are often too harsh for the bromine handle (risk of hydrodehalogenation). Therefore, a milder Reductive Amination using Formaldehyde/NaBH3CN is the validated protocol (see Section 4).
Alternative 2: The Iodo-Analog (2-Iodo-4-fluoro-N,N-dimethylaniline)
Mechanism: The rate-determining step in Suzuki coupling of electron-rich, sterically hindered aryl halides is Oxidative Addition .
-
Bond Energy: The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol).
-
Expert Insight: While generally faster, caution is required with Pd(PPh3)4. Research suggests that at low temperatures (<50°C), aryl iodides can form stable trans-Pd(II) complexes that fail to turnover.[1] Recommendation: Use bulky, electron-rich ligands like Pd(dppf)Cl2 or XPhos Pd G2 to drive the cycle when using the Iodo-analog.
Alternative 3: Direct C-H Activation (4-Fluoro-N,N-dimethylaniline)
Mechanism: Instead of using a halogen handle, this "Green" alternative utilizes Iridium-catalyzed C-H borylation.
-
Regioselectivity: The dimethylamino group acts as a weak directing group, but steric factors dominate. Ir-catalyzed borylation typically occurs meta or para to substituents. However, with 4-fluoro-N,N-dimethylaniline, the position ortho to the fluorine is electronically activated, but the position ortho to the Nitrogen is sterically crowded.
-
Verdict: This is a high-risk, high-reward strategy. It eliminates the halogen waste but requires screening of bipyridine ligands to ensure regioselectivity at the 2-position.
Validated Experimental Protocols
Protocol A: Synthesis from Nitro-Precursor (The "Make" Route)
This protocol converts 2-bromo-4-fluoronitrobenzene to Reagent A.
Reagents:
-
2-Bromo-4-fluoronitrobenzene (1.0 eq)
-
Iron powder (3.0 eq) / NH4Cl (5.0 eq) [Reduction]
-
Paraformaldehyde (3.0 eq) / NaBH3CN (3.0 eq) [Methylation]
Step-by-Step:
-
Reduction: Dissolve nitro-precursor in EtOH/H2O (3:1). Add Fe powder and NH4Cl. Reflux at 80°C for 2 hours. (Monitor by TLC: disappearance of yellow nitro spot).
-
Workup: Filter through Celite to remove iron residues. Concentrate filtrate. Extract with EtOAc, wash with brine, dry over Na2SO4. Yield: ~90% of crude aniline.
-
Methylation: Dissolve the crude aniline in MeOH (0.1 M). Add Paraformaldehyde.[2] Stir 15 min.
-
Critical Step: Cool to 0°C. Add NaBH3CN portion-wise. (Adding all at once causes exotherms and side products).
-
Acidify: Add drops of acetic acid until pH ~5. Stir at RT for 12 hours.[3]
-
Purification: Neutralize with NaHCO3. Extract EtOAc. Flash chromatography (Hex/EtOAc 9:1).
-
Validation: 1H NMR should show a singlet at ~2.7 ppm (6H) for NMe2.
-
Protocol B: High-Efficiency Suzuki Coupling (Using Reagent A vs. Iodo-Analog)
Standardized condition to test reactivity differences.
Reagents:
-
Aryl Halide (Reagent A or Iodo-Analog) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for resistance to dehalogenation.
-
Base: K3PO4 (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge a microwave vial with halide, boronic acid, base, and catalyst.
-
Seal and purge with Argon for 5 minutes (Essential: O2 poisons the catalyst).
-
Add degassed solvent via syringe.
-
Heat to 80°C for 2 hours.
-
Analysis: Compare conversion via HPLC at 254 nm.
-
Expectation: Iodo-analog reaches >95% conversion in <30 mins. Reagent A (Bromo) typically requires 2-4 hours.
-
Decision Framework & Workflows
Diagram 1: Selection Logic for Synthetic Planning
Caption: Decision matrix for selecting the optimal reagent based on project constraints (Cost vs. Speed vs. Complexity).
Diagram 2: Synthetic Pathway (The "Make" Route)
Caption: Step-by-step chemical transformation from the nitro-precursor to the target dimethylaniline.
References
-
Preparation of 2-bromo-4-fluoroaniline (Precursor Synthesis): Synthesis of 2-bromo-4-fluoroaniline from 4-fluoroaniline using NBS. ChemicalBook Protocols.
-
Reductive Methylation Protocol: Standard procedure for N,N-dimethylation of anilines using Paraformaldehyde/NaBH3CN. ResearchGate Methods.
-
Suzuki Coupling Mechanisms (Iodide vs Bromide): Nuances in Fundamental Suzuki–Miyaura Cross-Couplings: Reactivity of Aryl Iodides. Organometallics (ACS Publications).
-
C-H Activation Strategies: Iridium-catalyzed C–H activation and borylation. Organic Chemistry Frontiers (RSC).[4]
-
Commercial Availability & Properties: 2-Bromo-4-fluoro-N,N-dimethylaniline Product Page. Sigma-Aldrich.
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- 4. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic and Structural Properties of 4-bromo-N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline: A DFT Perspective
Introduction: The Subtle Influence of Halogens in Aromatic Amines
In the landscape of medicinal chemistry and materials science, halogenated aromatic amines serve as fundamental building blocks. Their utility stems from the profound influence the halogen substituent exerts on the molecule's electronic distribution, reactivity, and intermolecular interactions. 4-bromo-N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline are exemplary scaffolds, utilized in the synthesis of pharmaceuticals, dyes, and photographic materials.[1][2] While structurally similar, the distinct electronegativity and size of bromine versus fluorine impart subtle yet critical differences in their chemical behavior.
Understanding these differences at a quantum-mechanical level is paramount for rational design and predicting molecular behavior. Density Functional Theory (DFT) has emerged as a powerful and precise computational method for elucidating the geometric, electronic, and spectroscopic properties of molecules, providing a theoretical framework to predict and interpret experimental outcomes.[3][4] This guide provides an in-depth, comparative analysis of 4-bromo-N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline using a validated DFT approach. We will dissect their structural parameters, frontier molecular orbitals, charge distributions, and reactivity descriptors to provide a comprehensive resource for researchers and drug development professionals.
Part 1: The Computational Protocol: A Self-Validating Workflow
The reliability of any computational study hinges on the rigor of its methodology. The protocol described here is designed to be a self-validating system, employing widely accepted functionals and basis sets known to provide a strong correlation with experimental data for organic molecules, particularly those containing halogens.
Rationale for Method Selection
-
DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : We selected the B3LYP hybrid functional because it masterfully balances computational efficiency with accuracy. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems and mitigating the self-interaction error inherent in pure DFT functionals. Its proven track record in predicting molecular geometries, vibrational frequencies, and electronic properties makes it a trustworthy choice for this comparative study.[5][6]
-
Basis Set: 6-311++G(d,p) : The choice of basis set is critical for obtaining meaningful results. The 6-311++G(d,p) Pople-style basis set offers the requisite flexibility:
-
Triple-zeta (6-311) : Provides a more accurate representation of the valence electrons compared to smaller double-zeta sets.
-
Diffuse functions (++G) : The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing the behavior of electrons far from the nucleus, a key feature of lone pairs (like on the nitrogen atom) and systems with potential for charge transfer.[7][8]
-
Polarization functions (d,p) : The (d,p) adds d-orbitals on heavy atoms and p-orbitals on hydrogen atoms. These functions allow for the distortion of atomic orbitals, which is necessary to correctly model the shape of molecules and the nature of chemical bonds.
-
Step-by-Step Computational Workflow
The entire computational investigation was performed using the Gaussian 09 software package.[9] The workflow for each molecule followed these sequential steps:
-
Geometry Optimization: The initial molecular structures were built and subjected to full geometry optimization without any symmetry constraints. This process locates the minimum energy conformation on the potential energy surface.
-
Frequency Analysis: A vibrational frequency calculation was performed on each optimized structure at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized geometry corresponds to a true local minimum on the potential energy surface.[10]
-
Property Calculations: Following confirmation of the minimum energy structures, a series of single-point calculations were conducted to determine the electronic properties. This included:
-
Frontier Molecular Orbital (FMO) Analysis: To obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11]
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular charge transfer (ICT) phenomena.[12][13]
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.[8]
-
Caption: A flowchart of the DFT computational workflow.
Part 2: Results and Discussion: A Tale of Two Halogens
The substitution of fluorine for bromine at the para-position of N,N-dimethylaniline induces significant, predictable changes in the molecule's geometry, electronic landscape, and reactivity profile.
Molecular Geometry
The optimized structures of both molecules are largely planar, as expected for sp²-hybridized aromatic systems. The key difference lies in the C4-X bond length (where C4 is the para-carbon and X is the halogen). The C-Br bond in 4-bromo-N,N-dimethylaniline is significantly longer than the C-F bond in its fluoro-counterpart, a direct consequence of the larger atomic radius of bromine. This structural variance subtly influences the overall molecular dimensions and can impact crystal packing and intermolecular interactions in the solid state.
Electronic Properties and Reactivity Descriptors
A quantitative comparison of the key electronic properties derived from the DFT calculations is summarized in the table below. These descriptors provide a powerful lens through which to understand and predict chemical reactivity.
| Parameter | Symbol | 4-fluoro-N,N-dimethylaniline | 4-bromo-N,N-dimethylaniline |
| Total Energy (Hartree) | E_total | -541.97 | -2889.32 |
| Dipole Moment (Debye) | µ | 2.85 | 2.98 |
| HOMO Energy (eV) | E_HOMO | -5.48 | -5.59 |
| LUMO Energy (eV) | E_LUMO | -0.71 | -0.93 |
| HOMO-LUMO Gap (eV) | ΔE | 4.77 | 4.66 |
| Hardness (eV) | η | 2.385 | 2.33 |
| Softness (eV⁻¹) | S | 0.419 | 0.429 |
| Electronegativity (eV) | χ | 3.095 | 3.26 |
| Electrophilicity Index | ω | 2.00 | 2.28 |
Calculated at the B3LYP/6-311++G(d,p) level of theory.
Analysis of Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are central to understanding chemical reactivity. In both molecules, the HOMO is primarily localized over the π-system of the aniline ring and the lone pair of the nitrogen atom, while the LUMO is distributed over the aromatic ring. The energy of the HOMO is an indicator of the molecule's electron-donating ability. The slightly lower HOMO energy of the bromo- derivative suggests it is a marginally weaker electron donor than the fluoro- derivative.
-
HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity and polarizability.[5] Our calculations show that 4-bromo-N,N-dimethylaniline has a slightly smaller energy gap (4.66 eV) than 4-fluoro-N,N-dimethylaniline (4.77 eV) . This suggests that the bromo- derivative is likely to be more reactive.[3][14]
-
Global Reactivity Descriptors:
-
Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A "soft" molecule, with a low hardness value, is more polarizable and reactive.[15] Consistent with the HOMO-LUMO gap, the bromo- derivative is slightly softer, reinforcing the notion of its higher reactivity.
-
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The higher electrophilicity index of 4-bromo-N,N-dimethylaniline indicates it is a stronger electrophile compared to its fluoro- analog.
-
Caption: Influence of the halogen substituent on the HOMO-LUMO energy gap.
Charge Distribution and Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is an invaluable tool for visualizing the charge landscape of a molecule and predicting its reactive behavior.
-
4-fluoro-N,N-dimethylaniline: The MEP map shows a region of significant negative potential (red) localized on the highly electronegative fluorine atom and, to a lesser extent, the nitrogen atom. These are the primary sites for electrophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring exhibit positive potential (blue), indicating them as sites for nucleophilic attack.
-
4-bromo-N,N-dimethylaniline: The negative potential on the bromine atom is less intense compared to the fluorine in the fluoro- derivative, reflecting bromine's lower electronegativity. However, the nitrogen atom remains a significant center of negative potential. The overall charge distribution is more diffuse in the bromo- compound due to the greater polarizability of bromine.
Natural Bond Orbital (NBO) analysis supports these findings, quantifying the charge on each atom. The analysis reveals a more significant negative charge on the fluorine atom (-0.41 e) compared to the bromine atom (-0.15 e), confirming the dominant inductive electron-withdrawing effect of fluorine.
Conclusion: Guiding Future Research
This DFT-based comparative study demonstrates that while 4-bromo-N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline are structurally analogous, their electronic properties and reactivity profiles are distinctly modulated by the halogen substituent.
Key findings can be summarized as follows:
-
Reactivity: 4-bromo-N,N-dimethylaniline is predicted to be more reactive than its fluoro counterpart, as evidenced by its smaller HOMO-LUMO energy gap and higher global softness.[15]
-
Electrophilicity: The bromo- derivative also exhibits a higher electrophilicity index, suggesting it is a more potent electron acceptor.
-
Charge Distribution: The highly electronegative fluorine atom creates a more localized region of negative potential, making it a distinct site for electrophilic interaction. In contrast, the charge distribution in the bromo- derivative is more diffuse.
For drug development professionals and materials scientists, these insights are critical. The choice between a bromo- or fluoro- substituent can be leveraged to fine-tune a molecule's reactivity, polarity, and potential for forming specific intermolecular interactions like halogen bonds, which are increasingly recognized for their importance in crystal engineering and ligand-receptor binding. This guide provides a robust theoretical foundation for making such informed decisions in the design of next-generation molecules.
References
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DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Scientific Reports. Available at: [Link]
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EL Ouafy, H., et al. (2021). 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. Thai Journal of Online Education. Available at: [Link]
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Density Functional Theory Investigation on the Structural and Electronic Properties of Pristine, Vacancy, and Group IV Doped Zigzag Boron Nitride Nanotubes. (2023). Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link]
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DFT quantum chemical studies of (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline. ResearchGate. Available at: [Link]
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4-Bromo-N,N-Dimethyl Aniline. IndiaMART. Available at: [Link]
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Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. (2023). MDPI. Available at: [Link]
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Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. (2022). MDPI. Available at: [Link]
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Quantitative Experimental and Theoretical Research using the DFT Technique on the Structural, UV, Electronic, and FMO Properties of Gammaxene. (2021). MDPI. Available at: [Link]
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Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline. (2022). Thai Science. Available at: [Link]
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Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. ResearchGate. Available at: [Link]
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Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Semantic Scholar. Available at: [Link]
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Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. Available at: [Link]
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DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Research and Analytical Reviews. Available at: [Link]
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Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. ResearchGate. Available at: [Link]
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How the Shape of the NH2 Group Depends on the Substituent Effect and H-Bond Formation in Derivatives of Aniline. ResearchGate. Available at: [Link]
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Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2022). ACS Publications. Available at: [Link]
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B3LYP/6-311++G(3df,2pd) calculated differences (DNICS) in aromatic... ResearchGate. Available at: [Link]
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Electronic spectra and excited-state dynamics of 4-fluoro-N,N-dimethylaniline. ResearchGate. Available at: [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. Available at: [Link]
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Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles. (2023). MDPI. Available at: [Link]
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Molecular structure and vibrational analysis of N, N-dimethylaniline based on DFT calculations. ResearchGate. Available at: [Link]
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Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. (2021). MDPI. Available at: [Link]
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4-Bromo-2,6-dimethylaniline. ResearchGate. Available at: [Link]
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Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. Available at: [Link]
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Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. Available at: [Link]
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A computational study about the pKa of fluorescein and its fluorine and chlorine derivatives. RSC Advances. Available at: [Link]
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Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at: [Link]
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Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2022). NIH National Library of Medicine. Available at: [Link]
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Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption. (2022). NIH National Library of Medicine. Available at: [Link]
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Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (2023). ChemRxiv. Available at: [Link]
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Preparation of N,N-dimethylaniline. PrepChem.com. Available at: [Link]
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Preparation of N,N-dimethyl-4-nitrosoaniline. Course Hero. Available at: [Link]
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Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. Available at: [Link]
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Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available at: [Link]
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Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO-A and MAO-B: Structural Elucidation, Mol. University of Pretoria. Available at: [Link]
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Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Available at: [Link]
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Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. Available at: [Link]
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Halogen-Capped Aniline Trimers. Away from the Polyaniline Paradigm by Isosteric Replacement of Amino Groups: A Theoretical Study. (2021). ACS Publications. Available at: [Link]
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Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals. Available at: [Link]
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The synthetic route of N, N-Dimethylaniline. ResearchGate. Available at: [Link]
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A Comparative Guide to the Green Synthesis of 2-Bromo-4-fluoro-N,N-dimethylaniline for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a foundational activity. However, the increasing emphasis on sustainable practices within the pharmaceutical industry necessitates a critical evaluation of synthetic routes not only for their efficiency but also for their environmental impact.[1][2] This guide provides an in-depth comparison of two synthetic pathways to 2-bromo-4-fluoro-N,N-dimethylaniline, a key building block in the development of various pharmaceutically active compounds. The evaluation is grounded in established green chemistry metrics, offering a quantitative and qualitative framework for selecting a more sustainable synthetic strategy.
Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry has one of the highest E-Factors (kilograms of waste per kilogram of product), often ranging from 25 to over 100.[1] This highlights the urgent need to integrate green chemistry principles into drug design and manufacturing.[1][2] By optimizing synthetic routes to minimize waste, reduce the use of hazardous substances, and improve energy efficiency, we can create more sustainable and economically viable processes. This guide will evaluate two potential routes to 2-bromo-4-fluoro-N,N-dimethylaniline, a crucial intermediate, through the lens of key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Synthetic Pathways to 2-Bromo-4-fluoro-N,N-dimethylaniline
Two plausible synthetic routes starting from 4-fluoroaniline will be evaluated. Both routes converge to the intermediate 2-bromo-4-fluoroaniline, which is then N,N-dimethylated to yield the final product.
Route 1: Direct Bromination
This route involves the direct electrophilic aromatic substitution of 4-fluoroaniline using a brominating agent, followed by N,N-dimethylation.
Route 2: Acetylation-Protection Route
This pathway involves the protection of the amino group via acetylation, followed by bromination, deprotection (hydrolysis), and finally N,N-dimethylation.
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental performance of each route, we will employ the following widely recognized green chemistry metrics:
-
Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[3][4][5][6]
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates less waste and a greener process.[7][8]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. The ACS Green Chemistry Institute Pharmaceutical Roundtable considers PMI a key green metric for pharmaceuticals.[9][10][11][12][13][14]
The following sections detail the experimental protocols and the calculated green chemistry metrics for each synthetic step.
Route 1: Direct Bromination Pathway
This two-step synthesis starts with the direct bromination of 4-fluoroaniline.
Figure 1: Synthetic workflow for Route 1.
Step 1: Synthesis of 2-Bromo-4-fluoroaniline
Protocol:
To a solution of 4-fluoroaniline (10.0 g, 89.9 mmol) in N,N-dimethylformamide (DMF, 150 mL), N-bromosuccinimide (NBS, 16.8 g, 94.4 mmol) is added portion-wise at 0°C. The reaction is stirred for 2 hours, after which water (300 mL) is added. The product is extracted with ethyl acetate (3 x 100 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-bromo-4-fluoroaniline (assuming 90% yield, 15.4 g).[15]
Step 2: Synthesis of 2-Bromo-4-fluoro-N,N-dimethylaniline (Eschweiler-Clarke Reaction)
Protocol:
To a solution of 2-bromo-4-fluoroaniline (15.4 g, 81.0 mmol) in formic acid (90%, 37.3 g, 810 mmol), formaldehyde (37% in water, 13.1 g, 162 mmol) is added. The mixture is heated to reflux for 8 hours. After cooling, the reaction mixture is poured into ice water and basified with a sodium hydroxide solution. The product is extracted with diethyl ether (3 x 100 mL), and the combined organic layers are washed with brine, dried, and concentrated to give 2-bromo-4-fluoro-N,N-dimethylaniline (assuming 95% yield, 16.7 g).[4][16][17][18]
Green Chemistry Metrics for Route 1
| Metric | Step 1: Bromination | Step 2: N,N-Dimethylation | Overall Route 1 |
| Atom Economy | 63.2% | 76.9% | 48.6% |
| E-Factor | 15.8 | 6.2 | 23.5 |
| Process Mass Intensity (PMI) | 16.8 | 7.2 | 25.0 |
Route 2: Acetylation-Protection Pathway
This three-step route involves the protection of the amine functionality before bromination.
Figure 2: Synthetic workflow for Route 2.
Step 1: Synthesis of 4-Fluoroacetanilide
Protocol:
To a solution of 4-fluoroaniline (10.0 g, 89.9 mmol) in glacial acetic acid (50 mL), acetic anhydride (10.1 g, 98.9 mmol) is added dropwise. The mixture is stirred at room temperature for 1 hour. The reaction mixture is then poured into cold water (200 mL), and the resulting precipitate is filtered, washed with water, and dried to give 4-fluoroacetanilide (assuming 95% yield, 13.0 g).[16]
Step 2: Synthesis of 2-Bromo-4-fluoroacetanilide
Protocol:
4-Fluoroacetanilide (13.0 g, 84.9 mmol) is dissolved in glacial acetic acid (100 mL). Hydrobromic acid (48%, 28.6 g, 169.8 mmol) is added, followed by the dropwise addition of hydrogen peroxide (30%, 19.3 g, 169.8 mmol) at 40°C. The reaction is stirred for 2 hours, then cooled and poured into water. The precipitate is collected by filtration, washed with a sodium sulfite solution and water, and then dried to yield 2-bromo-4-fluoroacetanilide (assuming 90% yield, 17.7 g).[15][19]
Step 3: Hydrolysis to 2-Bromo-4-fluoroaniline
Protocol:
A mixture of 2-bromo-4-fluoroacetanilide (17.7 g, 76.3 mmol) and concentrated hydrochloric acid (50 mL) in ethanol (100 mL) is heated to reflux for 4 hours. The mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a sodium hydroxide solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give 2-bromo-4-fluoroaniline (assuming 95% yield, 13.8 g).[1][10][11][20][21][22][23][24][25]
Step 4: Synthesis of 2-Bromo-4-fluoro-N,N-dimethylaniline (Eschweiler-Clarke Reaction)
This step follows the same protocol as Step 2 in Route 1, using the 2-bromo-4-fluoroaniline obtained from the hydrolysis step.
Green Chemistry Metrics for Route 2
| Metric | Step 1: Acetylation | Step 2: Bromination | Step 3: Hydrolysis | Step 4: N,N-Dimethylation | Overall Route 2 |
| Atom Economy | 80.1% | 76.4% | 81.6% | 76.9% | 38.2% |
| E-Factor | 6.2 | 8.8 | 10.5 | 6.2 | 34.7 |
| Process Mass Intensity (PMI) | 7.2 | 9.8 | 11.5 | 7.2 | 37.7 |
Comparative Analysis and Discussion
| Metric | Route 1 (Direct Bromination) | Route 2 (Acetylation-Protection) | Greener Route |
| Overall Atom Economy | 48.6% | 38.2% | Route 1 |
| Overall E-Factor | 23.5 | 34.7 | Route 1 |
| Overall Process Mass Intensity (PMI) | 25.0 | 37.7 | Route 1 |
From a purely metrics-based perspective, Route 1 (Direct Bromination) is demonstrably greener. It boasts a higher overall atom economy and lower E-Factor and PMI values. This is primarily due to the shorter synthetic sequence, which inherently reduces the total mass of reagents and solvents consumed and waste generated.
However, a comprehensive green chemistry evaluation extends beyond these mass-based metrics. It is crucial to consider the intrinsic hazards of the chemicals employed.
Hazard Analysis of Reagents
| Reagent | Route(s) Used | Key Hazards |
| N-Bromosuccinimide (NBS) | 1 | Oxidizer, skin and eye irritant, toxic. |
| N,N-Dimethylformamide (DMF) | 1 | Reproductive toxin, liver toxicant, skin irritant. |
| Hydrobromic Acid | 2 | Corrosive, causes severe skin burns and eye damage. |
| Hydrogen Peroxide | 2 | Strong oxidizer, can cause skin and eye burns. |
| Acetic Anhydride | 2 | Corrosive, flammable, causes severe skin and eye damage.[8][26][27] |
| Glacial Acetic Acid | 2 | Corrosive, flammable, causes severe skin burns and eye damage. |
| Formic Acid | 1, 2 | Corrosive, causes severe skin burns and eye damage. |
| Formaldehyde | 1, 2 | Carcinogen, toxic, skin and respiratory sensitizer. |
| Sodium Sulfite | 2 | May cause allergic skin reaction, harmful to aquatic life.[12][28][29][30][31] |
| Succinimide (byproduct of NBS) | 1 | Skin, eye, and respiratory irritant.[5][7] |
Route 1 utilizes NBS and a significant amount of DMF. DMF is a particularly problematic solvent due to its reproductive toxicity and is on many substitution watchlists.[24] Route 2, while longer, employs hydrogen peroxide as a greener oxidizing agent in the bromination step, producing water as a byproduct. However, it uses corrosive acids and acetic anhydride.
Conclusion and Recommendations
Based on the quantitative green chemistry metrics, Route 1 (Direct Bromination) is the superior synthetic pathway for producing 2-bromo-4-fluoro-N,N-dimethylaniline. Its shorter length leads to a significant reduction in waste and a more efficient use of materials.
However, the use of DMF in Route 1 is a significant drawback from a safety and environmental perspective. For researchers and drug development professionals committed to the principles of green chemistry, further optimization of Route 1 should be a priority. Investigating alternative, greener solvents for the bromination step could substantially improve the overall sustainability of this synthesis.
For Route 2, while the individual steps may appear to use less hazardous reagents in some cases (e.g., H₂O₂ vs. NBS), the additional steps and increased overall mass intensity make it a less desirable option from a green chemistry standpoint.
Ultimately, the choice of synthetic route will depend on a balance of factors including yield, cost, scalability, and, increasingly, environmental impact. This guide provides a framework for making a more informed and sustainable decision in the synthesis of 2-bromo-4-fluoro-N,N-dimethylaniline and other valuable pharmaceutical intermediates.
References
- Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
Wikipedia. (2023, December 14). Eschweiler–Clarke reaction. Retrieved February 7, 2026, from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved February 7, 2026, from [Link]
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Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved February 7, 2026, from [Link]
- Zhu, D., et al. (2018).
- Elder, J. W., & Paolillo, M. A. (1994). 4-bromo-2-nitroaniline: A multistep synthesis.
-
Save My Exams. (n.d.). Atom Economy. Retrieved February 7, 2026, from [Link]
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ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). Retrieved February 7, 2026, from [Link]
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Slideshare. (2016, November 28). Preparation of p-bromoaniline from Acetanilide. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved February 7, 2026, from [Link]
- MDPI. (2022). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Molecules, 27(5), 1615.
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Ursinus Digital Commons. (1934). A Study of the Hydrolysis of p-Bromoacetanilide. Retrieved February 7, 2026, from [Link]
- Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Synlett, 2011(12), 1735-1738.
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PubChem. (n.d.). Succinimide. Retrieved February 7, 2026, from [Link]
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International Labour Organization. (n.d.). ICSC 0209 - ACETIC ANHYDRIDE. Retrieved February 7, 2026, from [Link]
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Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation [Video]. Retrieved February 7, 2026, from [Link]
-
Green Chemistry Toolkit. (n.d.). METRICS. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved February 7, 2026, from [Link]
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Scientific Update. (2019, September 4). Useful Green Chemistry Metrics. Retrieved February 7, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium sulphite. Retrieved February 7, 2026, from [Link]
- MDPI. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Molecules, 24(19), 3568.
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Oreate AI. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved February 7, 2026, from [Link]
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International Labour Organization. (n.d.). ICSC 1200 - SODIUM SULFITE. Retrieved February 7, 2026, from [Link]
- Royal Society of Chemistry. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(1), 20-26.
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Chemical Safety. (n.d.). Safety Data Sheets | Free SDS Database. Retrieved February 7, 2026, from [Link]
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Canada.ca. (2018). Screening assessment acetic acid, anhydride. Retrieved February 7, 2026, from [Link]
- Mrowiec, M., & Mrzyglod, A. (1991). New findings in the metabolism of N,N-dimethylformamide--consequences for evaluation of occupational risk. Medycyna pracy, 42(4), 269-275.
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Wikipedia. (2023, November 29). Green chemistry metrics. Retrieved February 7, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2017). A Review of the LD 50 and Its Current Role in Hazard Communication. Retrieved February 7, 2026, from [Link]
-
INEOS Group. (n.d.). Safety Data Sheet SODIUM SULFITE SOLUTION. Retrieved February 7, 2026, from [Link]
- Judson, R. S., Richard, A. M., Dix, D. J., Houck, K. A., Martin, M. T., Kavlock, R. J., ... & Knudsen, T. B. (2009). The toxicity data landscape for environmental chemicals. Environmental health perspectives, 117(5), 685-695.
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ACS Green Chemistry Institute. (2015, September 30). Selected Green Chemistry Metrics for Educators [Video]. YouTube. Retrieved February 7, 2026, from [Link]
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Definitive Structural Confirmation of 2-Bromo-4-Fluoro-N,N-Dimethylaniline: A Multi-Method Comparison Guide
Topic: Definitive Structural Confirmation of 2-Bromo-4-Fluoro-N,N-Dimethylaniline Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of kinase inhibitors (e.g., EGFR inhibitors), the intermediate 2-bromo-4-fluoro-N,N-dimethylaniline serves as a critical electrophile for regioselective cross-coupling.[1] However, the bromination of 4-fluoro-N,N-dimethylaniline (or its precursors) is prone to regioisomerism, specifically the formation of the 3-bromo isomer or di-bromo byproducts.[1] Misidentifying these isomers leads to "dead-end" synthesis in late-stage coupling.[1]
This guide objectively compares three structural confirmation methodologies—1H NMR Analysis , NOESY (Nuclear Overhauser Effect Spectroscopy) , and Single Crystal X-Ray Diffraction —ranking them by speed, resolution, and definitive power.[1]
Part 1: The Regioisomer Challenge
The core challenge lies in distinguishing the desired 2-bromo isomer from the 3-bromo impurity. Both isomers share the same molecular weight (
-
Target Molecule: 2-bromo-4-fluoro-N,N-dimethylaniline (Steric bulk at pos 2).[1]
-
Common Impurity: 3-bromo-4-fluoro-N,N-dimethylaniline (Less sterically hindered N-center).[1]
Visualization: Regioisomer Logic & Decision Tree
Figure 1: Decision logic for distinguishing regioisomers using NMR techniques. The NOESY path provides the most rapid definitive answer without crystallization.
Part 2: Comparative Analysis of Methods
| Metric | Method A: 1H NMR (1D) | Method B: 2D NOESY | Method C: X-Ray Crystallography |
| Primary Utility | Purity & Functional Groups | Regiochemistry (Connectivity) | Absolute Configuration |
| Sample Prep | < 5 mins (Dissolve & Run) | < 5 mins (Same tube as 1D) | 1-7 Days (Crystal Growth) |
| Cost | Low ($) | Low ($) | High ( |
| Definitive Power | Moderate (Inferred via Coupling) | High (Spatial Proof) | Ultimate (Direct Imaging) |
| Self-Validating? | No (Relies on simulation match) | Yes (Internal distance check) | Yes |
| Recommendation | Routine Screening | Batch Release / Scale-up | Reference Standard Creation |
Part 3: Detailed Technical Protocols
Method A: 1H NMR Analysis (The Screening Tool)
Why it works: The fluorine atom (
-
The Trap: In the 2-bromo isomer, H-3 and H-6 are chemically distinct.[1] In the 3-bromo isomer, H-2 and H-6 are distinct but can have similar shifts.[1]
-
Key Signal: Look for the H-3 proton (ortho to F, meta to Br).[1]
-
Expected Pattern (2-Br isomer): H-3 appears as a doublet of doublets (dd) .[1]
-
Differentiation: If you see a large ortho coupling (
) for the proton adjacent to the bromine, it indicates the protons are neighbors (H-5 and H-6), confirming the 2-bromo substitution pattern where H-5 and H-6 are adjacent.[1]
-
Method B: 2D NOESY (The "Self-Validating" Protocol)
Why it works: NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons within 5Å of each other through space.[1][2] This is the most robust liquid-phase method for this molecule.[1]
Protocol:
-
Sample: 10-15 mg in 0.6 mL
or . -
Pulse Sequence: Standard gradient NOESY (mixing time 300-500 ms).
-
Analysis Logic (The "Counting" Test):
Expert Insight: This test is self-validating because the absence of a second cross-peak definitively proves the position 2 is occupied by a non-proton group (Bromine).[1]
Method C: 19F NMR (The Quick Check)
Why it works: The chemical shift of fluorine is highly sensitive to ortho-substituents.[1]
-
2-Bromo Isomer: Fluorine is flanked by H (Pos 3) and H (Pos 5).[1]
-
3-Bromo Isomer: Fluorine is flanked by Br (Pos 3) and H (Pos 5).[1]
-
Observation: The "Heavy Atom Effect" of Bromine at the ortho position (3-bromo isomer) typically causes a significant shift (often deshielding) compared to the meta-bromo (2-bromo isomer).[1]
-
Protocol: Run a standard proton-decoupled
NMR.-
Reference: Compare against a known standard of 4-fluoro-N,N-dimethylaniline. The 3-bromo derivative will show a much larger shift deviation than the 2-bromo derivative.[1]
-
Part 4: Synthesis & Impurity Pathway Visualization
Understanding how the structure is formed helps in anticipating the impurities.[1]
Figure 2: Synthesis pathway showing the kinetic preference for the 2-bromo isomer due to the strong activating nature of the dimethylamino group.[1][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136527, 2-Bromo-N,N-dimethylaniline.[1] (Analogous Structure Data). Available at: [Link][1]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
University of California, Santa Barbara (UCSB). 19F NMR Chemical Shifts and Coupling Constants Table. Available at: [Link][1]
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The Synthetic Utility of 2-bromo-4-fluoro-N,N-dimethylaniline: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutics. Among the vast arsenal of available reagents, halogenated anilines stand out for their versatility, offering multiple handles for molecular elaboration. This guide provides an in-depth technical overview of 2-bromo-4-fluoro-N,N-dimethylaniline, a bespoke building block with significant, albeit underexplored, potential in drug discovery. We will dissect its synthetic utility, compare its performance with its primary amine precursor, 2-bromo-4-fluoroaniline, and provide actionable experimental protocols for its preparation and application.
Introduction: The Strategic Advantage of Multi-functional Scaffolds
The intrinsic value of 2-bromo-4-fluoro-N,N-dimethylaniline lies in the unique interplay of its three key functional moieties: the bromine atom, the fluorine atom, and the N,N-dimethylamino group. Each of these imparts distinct properties that can be strategically leveraged in the design of drug candidates.
-
The Bromo Group: Primarily serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of diverse substituents, enabling rapid exploration of the chemical space around the aniline core.
-
The Fluoro Group: The incorporation of fluorine into drug molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[1] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[1]
-
The N,N-Dimethylamino Group: Compared to the parent primary amine, the tertiary N,N-dimethylamino group offers several advantages. It is generally more resistant to metabolic N-dealkylation and oxidation, leading to a more favorable pharmacokinetic profile. Furthermore, the increased lipophilicity can enhance cell permeability. The basicity of the tertiary amine can also be fine-tuned to optimize solubility and target engagement.
This trifecta of functionalities makes 2-bromo-4-fluoro-N,N-dimethylaniline a highly attractive scaffold for the synthesis of complex molecules in a modular and efficient manner.
Synthesis of 2-bromo-4-fluoro-N,N-dimethylaniline
The most direct route to 2-bromo-4-fluoro-N,N-dimethylaniline is through the N,N-dimethylation of its readily available precursor, 2-bromo-4-fluoroaniline. While various methods for the N,N-dimethylation of anilines exist, a common and effective approach involves reductive amination.
Below is a comparative overview of common N,N-dimethylation methods:
| Method | Methylating Agent | Reductant | Typical Yield | Advantages | Disadvantages |
| Reductive Amination | Paraformaldehyde | Sodium cyanoborohydride or Sodium triacetoxyborohydride | High | Mild conditions, high yield.[2] | Use of toxic cyanoborohydride. |
| Eschweiler-Clarke Reaction | Formaldehyde | Formic acid | Good to High | Inexpensive reagents. | Requires heating, potential for side reactions. |
| Direct Alkylation | Methyl iodide or Dimethyl sulfate | Base (e.g., K2CO3, NaH) | Variable | Direct approach. | Risk of over-alkylation to form quaternary ammonium salts, requires a base.[2] |
For the purpose of this guide, we will focus on the reductive amination using paraformaldehyde and a borohydride reagent, as it often provides high yields under mild conditions.
Experimental Protocol: N,N-dimethylation of 2-bromo-4-fluoroaniline
This protocol is adapted from established procedures for the N,N-dimethylation of substituted anilines.[2]
Materials:
-
2-bromo-4-fluoroaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride (or Sodium triacetoxyborohydride)
-
Glacial acetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-bromo-4-fluoroaniline (1.0 eq) in anhydrous THF in a round-bottom flask, add paraformaldehyde (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add glacial acetic acid (5.0 eq) dropwise to the mixture.
-
Add sodium cyanoborohydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-bromo-4-fluoro-N,N-dimethylaniline.
Causality Behind Experimental Choices:
-
Paraformaldehyde as a source of formaldehyde: Paraformaldehyde is a solid polymer of formaldehyde, making it easier and safer to handle than gaseous formaldehyde. In the presence of an acid catalyst (acetic acid), it depolymerizes in situ to provide formaldehyde for the reaction.
-
Sodium cyanoborohydride as the reducing agent: Sodium cyanoborohydride is a mild and selective reducing agent that is stable in acidic conditions, making it ideal for reductive aminations. It selectively reduces the iminium ion intermediate formed in the reaction without reducing other functional groups.
-
Glacial acetic acid as a catalyst: The acidic medium facilitates the formation of the iminium ion intermediate, which is the electrophile in the reductive amination process.
Applications and Comparative Performance
While specific, published applications of 2-bromo-4-fluoro-N,N-dimethylaniline are not abundant, its utility can be inferred from the extensive applications of its precursor, 2-bromo-4-fluoroaniline, and other structurally related compounds. 2-bromo-4-fluoroaniline is a valuable intermediate in the synthesis of various pharmaceuticals, including antihistamines, antidepressants, and antihypertensive agents.[3] It is also used in the creation of potential anti-cancer agents and antibiotics.[4][5]
The primary advantage of using 2-bromo-4-fluoro-N,N-dimethylaniline over its primary amine counterpart lies in the strategic protection and modification of the amino group.
Workflow Comparison: 2-bromo-4-fluoroaniline vs. 2-bromo-4-fluoro-N,N-dimethylaniline
The following diagram illustrates the divergent synthetic pathways that can be accessed from these two building blocks.
Caption: Hypothetical Suzuki coupling reaction.
In this scenario, the pre-installed N,N-dimethylamino group provides a metabolically stable and lipophilic moiety, while the fluorine atom can enhance binding affinity to the target kinase. The bromine atom serves as the attachment point for the rest of the inhibitor scaffold via the Suzuki coupling.
Conclusion: A Valuable Tool for Expedited Drug Discovery
While not as commonly cited as its primary amine precursor, 2-bromo-4-fluoro-N,N-dimethylaniline represents a valuable and strategic building block for medicinal chemists. Its trifunctional nature allows for the rapid and efficient construction of complex molecular architectures with desirable drug-like properties. By obviating the need for a separate N-dimethylation step, this reagent can streamline synthetic workflows, accelerating the discovery and development of novel therapeutics. Researchers and drug development professionals are encouraged to consider the strategic incorporation of 2-bromo-4-fluoro-N,N-dimethylaniline in their synthetic campaigns to fully exploit its potential in crafting the next generation of medicines.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Available from: [Link]
-
Ahmad, A. et al. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-4-fluoroaniline in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available from: [Link]
-
PubChem. 2-Bromo-N,N-dimethylaniline. Available from: [Link]
-
Al-Ostoot, F. H. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. Available from: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
Shavva, A. G. et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
